3'-Azido-3'-deoxy-5-methylcytidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c1-4-2-16(10(19)13-8(4)11)9-7(18)6(14-15-12)5(3-17)20-9/h2,5-7,9,17-18H,3H2,1H3,(H2,11,13,19)/t5-,6-,7-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIDXEHGLJUNPT-JXOAFFINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N=[N+]=[N-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Antiviral Mechanism of 3'-Azido-3'-deoxy-5-methylcytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxy-5-methylcytidine, also known as CS-92, is a synthetic nucleoside analog that has demonstrated potent antiviral activity, particularly against retroviruses. Structurally related to the well-known antiretroviral drug zidovudine (AZT), this compound has emerged as a significant inhibitor of viral replication, notably against the Human Immunodeficiency Virus type 1 (HIV-1) and the Xenotropic Murine Leukemia Virus-related Virus (XMRV). This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.
Core Mechanism of Action: Chain Termination of Viral DNA Synthesis
The primary mechanism of action of this compound lies in its ability to act as a chain terminator during the reverse transcription of viral RNA into DNA. As a nucleoside analog, it undergoes intracellular phosphorylation to its active triphosphate form, this compound triphosphate. This activated metabolite then serves as a substrate for viral reverse transcriptase (RT), the enzyme responsible for synthesizing viral DNA.
The triphosphate analog is incorporated into the growing viral DNA chain, competing with the natural deoxynucleoside triphosphate substrate.[1] Crucially, the presence of an azido group (-N3) at the 3' position of the deoxyribose sugar moiety prevents the formation of the subsequent phosphodiester bond required for DNA chain elongation. This leads to the premature termination of the nascent DNA strand, thereby halting viral replication.
Cellular Phosphorylation and Activation
The conversion of this compound to its active triphosphate form is a critical step in its mechanism of action. This process is catalyzed by host cell kinases.
Quantitative Analysis of Antiviral Activity and Cytotoxicity
The antiviral potency and cellular toxicity of this compound have been quantified in various cell-based assays. The following tables summarize the key quantitative data available.
| Parameter | Virus/Cell Line | Value | Reference |
| EC50 | HIV-1 in Peripheral Blood Mononuclear (PBM) cells | 0.06 µM | [2] |
| CC50 | MCF-7 cells | 43.5 µM | [2] |
Table 1: Antiviral Efficacy and Cytotoxicity of this compound
Detailed Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the inhibitory activity of a compound against HIV-1 reverse transcriptase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, a template-primer such as poly(rA)-oligo(dT), a radiolabeled deoxynucleoside triphosphate (e.g., [³H]dTTP), and purified recombinant HIV-1 reverse transcriptase.
-
Inhibitor Addition: Varying concentrations of this compound (or its triphosphate form) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated, typically using an acid like trichloroacetic acid (TCA).
-
Quantification: The precipitated DNA is collected on filters, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the compound that inhibits enzyme activity by 50%, is then determined.
Cell Viability (MTT) Assay
This assay is commonly used to assess the cytotoxicity of a compound on cultured cells.
Methodology:
-
Cell Seeding: Cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.
Potential Effects on Cellular Signaling Pathways
While the primary mechanism of action is well-established as chain termination of viral DNA synthesis, nucleoside analogs can also exert effects on host cell signaling pathways. Although direct studies on the impact of this compound on specific signaling cascades are limited, research on related compounds like AZT suggests potential interactions with pathways involved in apoptosis and cell cycle regulation. For instance, AZT has been shown to induce apoptosis in certain cell lines and can cause cell cycle arrest. Further investigation is warranted to elucidate the specific effects of this compound on these cellular processes.
Conclusion
This compound is a potent antiviral agent that functions as a chain terminator of viral reverse transcription. Its efficacy is dependent on intracellular phosphorylation to its active triphosphate form, which then competitively inhibits viral reverse transcriptase. Quantitative data from in vitro assays confirm its significant antiviral activity against HIV-1 and XMRV. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel nucleoside analogs in the pursuit of new antiviral therapies. Future research should focus on a more detailed kinetic analysis of its interaction with viral polymerases and a thorough investigation of its effects on host cell signaling pathways to fully understand its therapeutic potential and toxicological profile.
References
An In-depth Technical Guide to the Structural Analogs of 3'-Azido-3'-deoxy-5-methylcytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxy-5-methylcytidine, also known as AzddMeC or CS-92, is a nucleoside analog that has demonstrated notable antiviral activity. As a structural relative of the well-known anti-HIV drug Zidovudine (AZT), it has garnered interest within the scientific community for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, biological activities, and the structure-activity relationships (SAR) that govern their efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral drugs.
Core Compound: this compound (CS-92)
This compound is a potent inhibitor of retroviral reverse transcriptases. Its primary mechanism of action involves the termination of the growing DNA chain during the reverse transcription process, a crucial step in the replication cycle of retroviruses like HIV.
Biological Activity of the Core Compound
| Compound | Virus/Target | Cell Line | Activity Metric | Value |
| This compound (CS-92) | HIV-1 Reverse Transcriptase | Peripheral Blood Mononuclear (PBM) cells | EC50 | 0.06 µM[1] |
| This compound (CS-92) | Xenotropic Murine Leukemia-related Retrovirus (XMRV) | MCF-7 | CC50 | 43.5 µM[1] |
Structural Analogs and Structure-Activity Relationship (SAR)
The exploration of structural analogs of this compound is crucial for optimizing its antiviral potency, selectivity, and pharmacokinetic profile. Modifications have been explored at various positions of the pyrimidine base and the sugar moiety.
C5-Substituted Analogs
For instance, studies on 5-substituted 3'-azido-2',3'-dideoxyuridines have shown that the nature of the substituent at the C5 position significantly influences antiviral activity. It has been observed that alpha-anomers of 5-alkoxymethyl-3'-azido-2',3'-dideoxyuridines can exhibit moderate anti-HIV activity.[2] This suggests that similar modifications to the 5-position of 3'-azido-2',3'-dideoxycytidine could yield compounds with interesting biological profiles.
Sugar Moiety Modifications
Modifications to the sugar ring, particularly at the 2' and 3' positions, are fundamental to the activity of nucleoside reverse transcriptase inhibitors. The presence of the 3'-azido group is a critical feature for chain termination. Research into other 3'-substituted analogs, such as 3'-amino derivatives, has also been conducted. In some cases, 3'-amino analogs of 5-substituted pyrimidine deoxyribonucleosides have shown potent activity against neoplastic cell lines, although they were found to be less active than their 3'-azido counterparts in certain antiviral assays.
Experimental Protocols
General Synthesis of 3'-Azido-2',3'-dideoxynucleosides
The synthesis of 3'-azido-2',3'-dideoxynucleosides typically involves several key steps, starting from a suitably protected ribonucleoside or a sugar derivative. A general synthetic workflow is outlined below.
Figure 1: General synthetic workflow for 3'-azido-2',3'-dideoxynucleosides.
A common strategy involves the formation of a 2,2'-anhydro or 2,3'-epoxide intermediate from a protected nucleoside, followed by nucleophilic opening of the ring with an azide source, such as sodium azide. Subsequent deprotection steps yield the final 3'-azido-2',3'-dideoxynucleoside.
Antiviral Activity Assays
HIV-1 Reverse Transcriptase Inhibition Assay
The inhibitory activity of the synthesized analogs against HIV-1 reverse transcriptase is a primary determinant of their potential as anti-HIV agents. A common method to assess this is through a cell-free enzymatic assay or a cell-based antiviral assay.
Figure 2: Workflow for an in vitro HIV-1 Reverse Transcriptase inhibition assay.
Cell-Based Antiviral and Cytotoxicity Assays
Cell-based assays are essential to evaluate the efficacy of the compounds in a more biologically relevant context and to assess their toxicity.
-
Antiviral Assay in Peripheral Blood Mononuclear Cells (PBMs): PBMs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA). The stimulated cells are then infected with a known titer of HIV-1 and cultured in the presence of varying concentrations of the test compounds. After a period of incubation, the level of viral replication is quantified by measuring the amount of viral p24 antigen in the culture supernatant using an ELISA. The EC50 (50% effective concentration) is then calculated.
-
Cytotoxicity Assay: The cytotoxicity of the compounds is typically assessed in parallel with the antiviral assays. The same cell lines used for the antiviral assays (e.g., PBMs, MCF-7) are cultured with a range of concentrations of the test compounds. Cell viability is then determined using methods such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures mitochondrial metabolic activity. The CC50 (50% cytotoxic concentration) is calculated from the dose-response curve.
Mechanism of Action
The primary mechanism of action for 3'-azido nucleoside analogs is the inhibition of viral reverse transcriptase.
Figure 3: Mechanism of action of 3'-azido nucleoside analogs as RT inhibitors.
Upon entering a host cell, the nucleoside analog is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the newly synthesized viral DNA chain by the reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of the analog prevents the formation of the next 3',5'-phosphodiester bond, leading to the termination of DNA chain elongation and thereby inhibiting viral replication.
Conclusion and Future Directions
The structural analogs of this compound represent a promising area for the development of novel antiviral agents. The available data, primarily from related pyrimidine nucleosides, suggests that modifications at the C5 position of the pyrimidine base and alterations to the sugar moiety can significantly impact biological activity. Future research should focus on the systematic synthesis and evaluation of a broader range of direct analogs of this compound to establish a more comprehensive structure-activity relationship. Detailed mechanistic studies, including the evaluation of these analogs against drug-resistant viral strains and in-depth pharmacokinetic profiling, will be crucial for identifying lead candidates with improved therapeutic potential. This technical guide serves as a foundational resource to inform and guide these future research endeavors.
References
Metabolic Labeling of Nascent RNA with 3'-Azido-3'-deoxy-5-methylcytidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 3'-Azido-3'-deoxy-5-methylcytidine (Azido-mC) for the metabolic labeling of newly synthesized RNA. While direct literature on the application of Azido-mC for nascent RNA capture is limited, this document extrapolates from established principles of metabolic labeling with analogous azido-nucleosides to provide a foundational understanding and practical guidance. The protocols and data presented herein are intended to serve as a starting point for researchers looking to explore the potential of this specific compound, with the understanding that optimization will be critical.
Introduction to Metabolic Labeling of Nascent RNA
The ability to distinguish newly transcribed RNA from the pre-existing RNA pool is crucial for studying the dynamics of gene expression, including transcription rates, RNA processing, and decay. Metabolic labeling with modified nucleosides has emerged as a powerful tool for this purpose. This technique involves introducing a chemically modified nucleoside analog to cells, which is then incorporated into newly synthesized RNA by the cellular machinery. The unique chemical handle on the modified nucleoside allows for the selective detection and isolation of the nascent RNA population.
Azido-nucleosides, which contain a bioorthogonal azide group, are particularly versatile for this application. The azide group is small, generally well-tolerated by cells, and can be specifically derivatized through "click chemistry" reactions. This allows for the attachment of various reporter molecules, such as fluorophores for imaging or biotin for affinity purification, without interfering with other cellular components. This guide focuses on this compound (Azido-mC), a cytidine analog with an azide modification at the 3' position of the ribose sugar.
Mechanism of Action
The metabolic labeling of nascent RNA with Azido-mC is a multi-step process that relies on the cell's natural nucleotide salvage pathway and RNA synthesis machinery.
-
Cellular Uptake: Azido-mC is introduced to the cell culture medium and is transported into the cytoplasm via nucleoside transporters.
-
Phosphorylation: Once inside the cell, Azido-mC is successively phosphorylated by cellular kinases to its monophosphate (Azido-mCMP), diphosphate (Azido-mCDP), and finally to its active triphosphate form (Azido-mCTP). This phosphorylation is a critical step for its recognition by RNA polymerases.
-
Incorporation into Nascent RNA: During transcription, cellular RNA polymerases recognize Azido-mCTP as an analog of the natural cytidine triphosphate (CTP) and incorporate it into the growing RNA chain. The presence of the 3'-azido group instead of the 3'-hydroxyl group will likely lead to chain termination, a property that must be considered in experimental design.
-
Bioorthogonal Ligation (Click Chemistry): The azide group incorporated into the nascent RNA serves as a handle for covalent modification with a reporter molecule containing a terminal alkyne or a strained cyclooctyne. This reaction is highly specific and occurs under biocompatible conditions.
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for the specific cell type and experimental goals.
Metabolic Labeling of Nascent RNA in Cell Culture
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (Azido-mC) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of Azido-mC. Based on studies with other 3'-azido-deoxynucleosides, a starting concentration range of 10-100 µM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration that provides sufficient labeling without significant cytotoxicity.[1][2]
-
Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for a desired period. The incubation time will depend on the transcription rate of the gene(s) of interest and the stability of the RNA. A starting point could be 2-24 hours. Given that 3'-azido nucleosides can act as chain terminators, shorter incubation times may be preferable to minimize effects on overall transcription.
-
Cell Harvesting: After incubation, aspirate the labeling medium, wash the cells twice with ice-cold PBS, and proceed immediately to RNA extraction or cell lysis.
Total RNA Extraction
Following metabolic labeling, total RNA should be extracted using a standard method that ensures high purity and integrity, such as a TRIzol-based protocol or a column-based RNA purification kit. It is essential to work in an RNase-free environment to prevent RNA degradation.
Bioorthogonal Ligation via Click Chemistry
The azide-modified nascent RNA can be conjugated to a reporter molecule using either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Materials:
-
Azido-mC labeled total RNA (1-10 µg)
-
Alkyne-reporter (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
RNase-free water
Procedure:
-
In an RNase-free microcentrifuge tube, combine the labeled RNA, alkyne-reporter, CuSO₄, and THPTA in an appropriate buffer.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Purify the labeled RNA using an RNA cleanup kit or ethanol precipitation to remove the catalyst and excess reagents.
SPAAC is a copper-free alternative that is suitable for use in living cells or in situations where copper toxicity is a concern.
Materials:
-
Azido-mC labeled total RNA (1-10 µg) or labeled cells
-
Strained alkyne-reporter (e.g., DBCO-fluorophore, BCN-biotin)
-
PBS or other suitable buffer
-
RNase-free water
Procedure:
-
Combine the labeled RNA with the strained alkyne-reporter in a suitable buffer.
-
Incubate the reaction at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC and may require several hours to overnight for completion.
-
If performed on purified RNA, clean up the sample using an RNA purification kit. If performed in cells, wash the cells to remove excess reporter before downstream analysis.
Data Presentation
Table 1: Comparative Quantitative Data for Various Nucleoside Analogs
| Nucleoside Analog | Typical Concentration | Incubation Time | Reported Cytotoxicity (CC₅₀) | Notes |
| 5-Ethynyluridine (5-EU) | 0.1 - 1 mM | 1 - 24 hours | > 1 mM (cell type dependent) | Widely used for RNA labeling, incorporates into all RNA types. |
| 4-Thiouridine (4sU) | 100 - 500 µM | 1 - 12 hours | ~500 µM (cell type dependent) | Can be crosslinked to interacting proteins with UV light. |
| 2'-Azidoadenosine (2'-AzA) | 1 mM | 12 hours | Low cytotoxicity reported at 1 mM | Shows preference for incorporation into poly(A) tails.[3] |
| 2'-Azidocytidine (2'-AzC) | 1 mM | 12 hours | Low cytotoxicity reported at 1 mM | Primarily incorporated into ribosomal RNA.[4] |
| 3'-Azido-3'-deoxythymidine (AZT) | 10 - 100 µM | 24 - 48 hours | 55 µM (HCT-8 cells, 5 days) | Primarily a DNA chain terminator; used here as a structural analog for toxicity estimation.[5] |
Table 2: Projected Parameters for this compound (Azido-mC) Labeling
| Parameter | Projected Range/Value | Basis for Projection |
| Optimal Concentration | 10 - 200 µM | Based on concentrations used for other 3'-azido-deoxynucleosides like AZT, which are potent.[2] |
| Incubation Time | 1 - 12 hours | Shorter times may be necessary due to the potential for chain termination by the 3'-azido group. |
| Expected Cytotoxicity (CC₅₀) | 43.5 µM (MCF-7 cells)[6] | This is a reported value for its antiviral activity and provides a direct, though not labeling-specific, toxicity measure. |
| Incorporation Efficiency | To be determined empirically | Likely lower than 2'-modified or base-modified nucleosides due to the 3'-modification potentially causing chain termination. |
Note: The parameters in Table 2 are estimations and require experimental validation.
Downstream Applications
Nascent RNA labeled with Azido-mC can be utilized in a variety of downstream applications to study RNA biology:
-
Imaging: Conjugation of a fluorophore to the azide-labeled RNA allows for the visualization of newly synthesized RNA within cells, providing insights into transcription sites and RNA localization.
-
Enrichment and Sequencing: Biotinylating the labeled RNA enables its capture on streptavidin-coated beads. The enriched nascent RNA can then be sequenced (nascent-RNA-seq) to provide a snapshot of the actively transcribed genome at a specific point in time.
-
RNA-Protein Interaction Studies: By combining metabolic labeling with crosslinking techniques, it is possible to identify proteins that are in close proximity to newly synthesized RNA.
Conclusion
This compound presents a potential tool for the metabolic labeling of nascent RNA. Its 3'-azido modification offers a bioorthogonal handle for click chemistry while also likely acting as a transcription chain terminator. This latter property requires careful consideration in experimental design, particularly regarding incubation times and potential impacts on cellular processes. The protocols and comparative data provided in this guide offer a starting point for researchers interested in exploring the utility of Azido-mC. Empirical determination of optimal labeling conditions and a thorough assessment of its effects on transcription and cell viability are essential next steps for its validation as a reliable tool in the study of RNA dynamics.
References
- 1. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN113195720A - Enzymatic RNA synthesis - Google Patents [patents.google.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Synthesis and biological evaluation of dinucleoside methylphosphonates of 3'-azido-3'-deoxythymidine and 2', 3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mass spectrometry-based method for comprehensive quantitative determination of post-transcriptional RNA modifications: the complete chemical structure of Schizosaccharomyces pombe ribosomal RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
theoretical basis for using 3'-Azido-3'-deoxy-5-methylcytidine in click chemistry
An In-depth Technical Guide to the Application of 3'-Azido-3'-deoxy-5-methylcytidine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and practical aspects of using this compound as a reagent in click chemistry. It covers the fundamental principles of its reactivity, detailed experimental protocols, and its applications in bioconjugation and drug discovery.
Introduction: The Power of Click Chemistry
Click chemistry is a chemical philosophy that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] These reactions are typically characterized by their simplicity, robustness, and selectivity.[2] The cornerstone of click chemistry is the azide-alkyne cycloaddition, which forms a stable triazole linkage. This reaction is highly bioorthogonal, meaning the reactive groups (azide and alkyne) are largely inert to biological functionalities, making them ideal for modifying complex biomolecules.[3][4]
Two primary forms of the azide-alkyne cycloaddition are widely used:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction uses a copper(I) catalyst to join a terminal alkyne and an azide with high efficiency and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[1][5][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free variant that relies on the high ring strain of a cyclooctyne to react spontaneously with an azide.[7][8][9] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[6][10]
This compound: A Key Building Block
This compound is a nucleoside analog that has garnered significant interest for its dual role as both a biologically active molecule and a versatile chemical tool.
-
Chemical Structure and Reactivity: The molecule's key feature for click chemistry is the azido (-N3) group at the 3' position of the deoxyribose sugar. This azide group serves as the reactive handle for cycloaddition reactions with alkyne-containing molecules.[11]
-
Biological Significance: As a modified nucleoside, it is an analog of naturally occurring cytidine. The 5-methylcytosine base is relevant in the context of epigenetics (DNA methylation). Furthermore, this compound is known to be a potent inhibitor of the xenotropic murine leukemia virus-related virus (XMRV) and HIV-1 reverse transcriptase.[11] This inherent biological activity makes its click-conjugated products of immediate interest for therapeutic applications.
Theoretical Basis of Reactivity
The utility of this compound in click chemistry stems from the predictable and efficient reactivity of its 3'-azido group in both CuAAC and SPAAC reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In CuAAC, the copper(I) catalyst acts as a crucial intermediary, dramatically accelerating the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.[1] The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide of this compound.[10][12] This process is highly regioselective, leading specifically to the 1,4-disubstituted triazole product.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC circumvents the need for a metal catalyst by using a highly strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[11] The release of ring strain provides the thermodynamic driving force for the reaction to proceed spontaneously with the azide group of this compound.[8][9] This makes SPAAC an excellent choice for bioconjugation in sensitive environments, including live cells.[13]
Data Presentation
Quantitative data for click reactions involving azido-nucleosides demonstrate their efficiency. The following table summarizes typical values found in the literature for related compounds.
| Parameter | CuAAC | SPAAC (with DBCO) | Reference(s) |
| Reaction Environment | Aqueous buffers, organic solvents | Aqueous buffers, live cells | [4],[14] |
| Catalyst Required | Yes (Copper I) | No | [5],[9] |
| Typical Reaction Time | 15 minutes - 3 hours | < 5 minutes - several hours | [5],[15] |
| Typical Yield | High to Quantitative (>90%) | High to Quantitative (>90%) | [16],[15] |
| Second-Order Rate (k2) | ~100 - 1300 M⁻¹s⁻¹ (ligand dependent) | ~0.1 M⁻¹s⁻¹ | [17],[15] |
| Biological Toxicity | Potential from copper catalyst | Generally considered bioorthogonal | [6],[14] |
Experimental Protocols
The following are generalized protocols that serve as a starting point for performing click chemistry with this compound. Optimization may be required for specific substrates.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for labeling oligonucleotides or other biomolecules.[3][5][18]
Reagents & Stock Solutions:
-
Azide: this compound (or azide-modified oligo) dissolved in water or DMSO.
-
Alkyne: Alkyne-modified molecule (e.g., fluorescent dye, biotin) at 10 mM in DMSO.
-
Copper Catalyst: 10 mM Copper(II) Sulfate (CuSO₄) in water.
-
Ligand: 200 mM THPTA (a water-soluble ligand) in water.
-
Reducing Agent: 100 mM Sodium Ascorbate in water (prepare fresh).
-
Buffer: 2M Triethylammonium acetate (TEAA), pH 7.0.
Methodology:
-
In a microcentrifuge tube, dissolve the alkyne-labeled molecule in water.
-
Add 2M TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to ensure solubility, then add the this compound stock solution (use a 4-50 fold excess). Vortex to mix.
-
A few minutes before the reaction, prepare the catalyst complex by incubating CuSO₄ and THPTA ligand at a 1:2 ratio.
-
Add the required volume of the THPTA/CuSO₄ complex to the reaction mixture (final concentration ~2.5 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~4 mM). Vortex briefly.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Purify the product. For oligonucleotides, this is typically done by ethanol precipitation.[3][5]
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is simpler due to the absence of a catalyst and is suitable for sensitive biological samples.[15]
Reagents & Stock Solutions:
-
Azide: this compound (or azide-modified biomolecule) in a suitable buffer (e.g., PBS) or solvent mixture (e.g., Acetonitrile:Water).
-
Strained Alkyne: DBCO- or BCN-functionalized molecule dissolved in DMSO or a compatible solvent.
Methodology:
-
In a microcentrifuge tube, combine the solution of this compound with the strained alkyne reagent. A slight excess (1.5-3 equivalents) of the strained alkyne is often used.
-
Vortex the mixture gently.
-
Incubate the reaction at room temperature. Reaction times can vary from minutes to a few hours depending on the concentration and reactivity of the specific strained alkyne.[15] Monitor progress by an appropriate analytical method (e.g., HPLC, LC-MS).
-
Once the reaction is complete, the product can be purified or used directly in downstream applications, as the reaction is typically clean with minimal byproducts.
Applications and Workflow
The ability to attach this compound to other molecules opens up a vast array of applications in drug development and chemical biology.
-
Synthesis of Novel Antivirals: The triazole ring formed via click chemistry is not just a linker; it is a stable, aromatic moiety that can mimic a peptide bond and participate in hydrogen bonding, potentially enhancing the pharmacological profile of the parent nucleoside.[16]
-
Bioconjugation for Targeted Delivery: By clicking the nucleoside to a targeting ligand (e.g., a peptide or antibody fragment), it can be directed to specific cells or tissues, increasing efficacy and reducing off-target effects.[16][19]
-
Fluorescent Labeling and Imaging: Attaching a fluorescent dye allows for the visualization and tracking of the nucleoside or oligonucleotides containing it within living cells, aiding in studies of cellular uptake and mechanism of action.[15][20]
The following diagram illustrates a general workflow for a bioconjugation application.
Conclusion
This compound is a powerful and versatile reagent for click chemistry. Its pre-installed azide handle provides a reliable gateway for conjugation via both copper-catalyzed and strain-promoted pathways. The combination of its inherent biological activity with the efficiency and bioorthogonality of click chemistry makes it an invaluable tool for researchers in drug discovery, diagnostics, and chemical biology, enabling the straightforward synthesis of novel probes and therapeutic candidates.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. broadpharm.com [broadpharm.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. jcmarot.com [jcmarot.com]
- 10. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click chemistry in the Development of Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. confluore.com [confluore.com]
- 19. bioclone.net [bioclone.net]
- 20. Bioconjugation of Functionalized Oligodeoxynucleotides with Fluorescence Reporters for Nanoparticle Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility and Stability of 3'-Azido-3'-deoxy-5-methylcytidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3'-Azido-3'-deoxy-5-methylcytidine, a significant nucleoside analog in pharmaceutical research. The following sections detail its solubility in various solvent systems, its stability under different stress conditions, and the experimental protocols for these assessments.
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and biological testing. Quantitative data from various sources have been compiled to provide a clear understanding of its solubility characteristics.
Table 1: Quantitative Solubility of this compound
| Solvent System | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 83.33 mg/mL (295.22 mM) | Ultrasonic assistance is recommended. Hygroscopic DMSO can affect solubility; freshly opened solvent is advised.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.37 mM) | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (7.37 mM) | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (7.37 mM) | Clear solution. |
For comparison, the solubility of the closely related analog, 5-methyl-2'-deoxycytidine, which lacks the 3'-azido group, is provided in Table 2. This data can offer insights into the potential solubility of this compound in aqueous and other organic systems.
Table 2: Quantitative Solubility of 5-methyl-2'-deoxycytidine
| Solvent | Concentration |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL |
| Dimethylformamide (DMF) | ~5 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL |
Stability Profile and Degradation Pathways
Understanding the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. While specific stability data for this compound is limited, inferences can be drawn from studies on structurally related nucleoside analogs.
Inferred Stability Based on Analogous Compounds:
-
Hydrolytic Stability: Based on studies of the structurally similar compound zidovudine (3'-azido-3'-deoxythymidine), this compound is likely to be susceptible to degradation under acidic conditions, with the primary degradation product potentially being the free base, 5-methylcytosine, through cleavage of the glycosidic bond.[2] It is expected to be relatively stable under neutral and basic conditions.[2]
-
Oxidative Stability: The 5-methyl group on the cytosine base is a potential site for oxidative attack. Studies on 5-methylcytosine within DNA have shown that it can be oxidized to form 5-hydroxymethylcytosine and further degradation products.[1][2] Therefore, exposure to oxidizing agents could lead to degradation of this compound.
-
Photostability: Studies on 5-methylcytidine suggest that it is more photostable than its non-methylated counterpart, cytidine. The primary mechanism of decay upon UV exposure is through internal conversion, with a lower rate of photodegradation. This suggests that this compound may exhibit reasonable stability upon exposure to light, although protection from light is always recommended for nucleoside analogs.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established pharmaceutical industry standards and scientific literature.
Solubility Determination: Shake-Flask Method
The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, PBS, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
References
Methodological & Application
Application Notes and Protocols for 3'-Azido-3'-deoxy-5-methylcytidine RNA Labeling in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of nascent RNA with modified nucleosides is a powerful technique to study RNA synthesis, turnover, and localization in living cells.[1][2] 3'-Azido-3'-deoxy-5-methylcytidine is a cytidine analog that contains an azide group, enabling its incorporation into newly transcribed RNA. This azide moiety serves as a bioorthogonal handle for subsequent detection and analysis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3][4] This allows for the specific attachment of reporter molecules such as fluorophores or biotin for visualization or enrichment of the labeled RNA, respectively. These methods are instrumental in advancing our understanding of RNA biology and have broad applications in drug development and disease research.[2][5]
Principle of the Method
The protocol involves two main steps:
-
Metabolic Labeling: Mammalian cells are incubated with this compound. The cell's machinery incorporates this analog into newly synthesized RNA transcripts in place of the natural nucleoside, 5-methylcytidine.
-
Click Chemistry Reaction: The azide-modified RNA is then detected by a click reaction. A fluorescent alkyne probe is covalently attached to the azide group in the presence of a copper(I) catalyst. This results in a stable triazole linkage, allowing for the visualization or isolation of the labeled RNA.[3][6][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in mammalian cell RNA labeling. It is important to note that optimal conditions may vary depending on the cell type and experimental goals, and therefore, initial optimization is recommended.
| Parameter | Value | Cell Type | Notes |
| This compound | |||
| Recommended Starting Concentration | 1 - 10 µM | Mammalian cells | Start with a lower concentration and optimize based on labeling efficiency and cytotoxicity. |
| Incubation Time | 2 - 24 hours | Mammalian cells | Longer incubation times will result in more labeled RNA but may also increase the chance of cytotoxicity. |
| Cytotoxicity (CC50) | 43.5 µM | MCF-7 cells | This value indicates the concentration at which 50% of cell viability is lost after prolonged exposure.[8] Working concentrations for labeling should be significantly lower. |
| Click Reaction Components | |||
| Alkyne-Fluorophore Probe | 1 - 10 µM | N/A | The optimal concentration depends on the specific probe used. |
| Copper(II) Sulfate (CuSO4) | 50 - 100 µM | N/A | To be reduced to Copper(I) in situ. |
| Sodium Ascorbate | 1 - 5 mM | N/A | Acts as a reducing agent to generate the active Cu(I) catalyst. |
| Copper Ligand (e.g., THPTA) | 250 - 500 µM | N/A | Tris(hydroxypropyltriazolylmethyl)amine helps to stabilize the Cu(I) ion and reduce cytotoxicity.[7] |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA in Mammalian Cells
This protocol describes the metabolic incorporation of this compound into the RNA of cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Seed mammalian cells on appropriate culture vessels (e.g., 6-well plates or coverslips in a 24-well plate) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare a fresh solution of this compound in complete cell culture medium at the desired final concentration (e.g., 5 µM).
-
Labeling: Remove the existing medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 4-12 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Washing: After incubation, remove the labeling medium and wash the cells three times with PBS to remove any unincorporated this compound.
-
Proceed to Fixation and Click Reaction: The cells are now ready for fixation and the subsequent click chemistry reaction for visualization or for RNA isolation for downstream applications.
Protocol 2: Click Chemistry for Visualization of Labeled RNA
This protocol describes the detection of azide-labeled RNA in fixed mammalian cells using a copper-catalyzed click reaction with a fluorescent alkyne probe.
Materials:
-
Cells with metabolically incorporated this compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click reaction buffer components:
-
Copper(II) sulfate (CuSO4)
-
Fluorescent alkyne probe (e.g., an alkyne-conjugated fluorophore)
-
Sodium Ascorbate (freshly prepared)
-
Copper ligand (e.g., THPTA)
-
-
Hoechst or DAPI nuclear stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Preparation of Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the components in the following order:
-
PBS (to final volume)
-
Fluorescent alkyne probe (e.g., to a final concentration of 5 µM)
-
Copper(II) sulfate (e.g., to a final concentration of 100 µM)
-
Copper ligand (e.g., to a final concentration of 500 µM)
-
Sodium Ascorbate (add last, e.g., to a final concentration of 5 mM from a freshly prepared 100 mM stock)
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Stain the cell nuclei with Hoechst or DAPI according to the manufacturer's instructions.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the fluorescently labeled RNA using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Experimental workflow for RNA labeling.
Caption: Metabolic labeling and click chemistry.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current techniques for visualizing RNA in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with 3'-Azido-3'-deoxy-5-methylcytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has gained significant traction in chemical biology, drug development, and diagnostics. This copper-free click chemistry variant allows for the covalent conjugation of an azide-modified molecule with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), under mild, physiological conditions.[1] The high biocompatibility of SPAAC makes it an ideal tool for labeling and tracking biomolecules in living systems without the cytotoxicity associated with copper catalysts.[2]
3'-Azido-3'-deoxy-5-methylcytidine is a nucleoside analog that can be metabolically incorporated into the DNA of proliferating cells. The presence of the azide group at the 3' position allows for its subsequent detection and functionalization via SPAAC. This enables a wide range of applications, including the labeling and imaging of newly synthesized DNA, the targeted delivery of therapeutic agents to cancer cells, and the development of novel diagnostic assays. This document provides detailed application notes and protocols for the use of this compound in SPAAC reactions.
Principle of the Method
The application of this compound in SPAAC involves a two-step process:
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and incorporated into newly synthesized DNA by cellular polymerases. This results in the "tagging" of the DNA with azide functional groups.
-
SPAAC Reaction: The azide-labeled cells are then treated with a molecule containing a strained alkyne (e.g., a DBCO-functionalized fluorescent dye or biotin). The strained alkyne reacts specifically and efficiently with the azide groups on the DNA, forming a stable triazole linkage. This allows for the visualization or isolation of the labeled cells or DNA.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H14N4O4 | N/A |
| Molecular Weight | 282.26 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | [3] |
Table 2: Cytotoxicity Data for this compound and Related Compounds
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | MCF-7 | N/A | CC50 | 43.5 µM | [3] |
| 3'-Azido-3'-deoxythymidine (AZT) | HCT-8 | 5-day exposure | IC50 | 55 µM | [4] |
| 5-Azacytidine (5-AZA) | MOLT4 | 24 hr incubation | IC50 | 16.51 µM | [5] |
| 5-Azacytidine (5-AZA) | Jurkat | 24 hr incubation | IC50 | 12.81 µM | [5] |
CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration.
Table 3: Kinetic Data for Representative SPAAC Reactions
| Azide Compound | Cyclooctyne | Buffer | pH | Temperature (°C) | Second-Order Rate Constant (k2, M⁻¹s⁻¹) | Reference |
| 3-azido-L-alanine | sulfo-DBCO-amine | PBS | 7 | 25 | 0.32 - 0.85 | [6] |
| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | PBS | 7 | 25 | 0.32 - 0.85 | [6] |
| 3-azido-L-alanine | sulfo-DBCO-amine | HEPES | 7 | 25 | 0.55 - 1.22 | [6] |
| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | HEPES | 7 | 25 | 0.55 - 1.22 | [6] |
| Azidolysine-containing peptide | DBCO-PEG | HBS | 7.4 | 25 | 0.34 | [7] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the incorporation of this compound into the DNA of cultured mammalian cells.
Materials:
-
This compound (prepare a stock solution of 10-100 mM in sterile DMSO)
-
Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells in the appropriate culture vessel and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Preparation of Labeling Medium: Prepare the complete culture medium containing the desired final concentration of this compound. A starting concentration of 10-50 µM is recommended, but the optimal concentration should be determined empirically for each cell line and experimental goal. Be sure to include a vehicle control (DMSO alone).
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a period that allows for significant DNA synthesis. This is typically 24-72 hours, but the optimal time may vary depending on the cell cycle length of the cell line.
-
Washing: After the incubation period, remove the labeling medium and wash the cells three times with sterile PBS to remove any unincorporated this compound.
-
Cell Harvesting (for downstream applications):
-
For adherent cells: Wash with PBS, add trypsin-EDTA, and incubate until the cells detach. Neutralize the trypsin with complete medium, collect the cells by centrifugation, and wash the cell pellet with PBS.
-
For suspension cells: Collect the cells by centrifugation and wash the cell pellet with PBS.
-
-
The azide-labeled cells are now ready for the SPAAC reaction (Protocol 2).
Protocol 2: SPAAC Reaction for Fluorescence Imaging of Labeled Cells
This protocol describes the labeling of azide-modified cells with a DBCO-functionalized fluorescent dye for visualization by fluorescence microscopy.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5, DBCO-FITC; prepare a stock solution of 1-10 mM in DMSO)
-
PBS or other suitable buffer (avoid buffers containing azides)[8]
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
For adherent cells: Grow and label the cells on glass coverslips.
-
For suspension cells: After labeling and harvesting, resuspend the cells in PBS.
-
-
Fixation (Optional but recommended for imaging): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow the DBCO-dye to access the nuclear DNA. Wash three times with PBS.
-
SPAAC Reaction: Prepare a solution of the DBCO-functionalized fluorescent dye in PBS at a final concentration of 10-50 µM. Incubate the fixed and permeabilized cells with the DBCO-dye solution for 1-2 hours at room temperature, protected from light.[8]
-
Washing: Remove the DBCO-dye solution and wash the cells three times with PBS to remove any unreacted dye.
-
Counterstaining: Incubate the cells with a solution of DAPI in PBS for 5-10 minutes at room temperature to stain the nuclei. Wash three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. For suspension cells, cytospin the cells onto slides before mounting.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Mandatory Visualizations
Caption: The reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for labeling cellular DNA using this compound and SPAAC.
Caption: Putative cellular uptake and metabolic pathway for this compound.
References
- 1. jcmarot.com [jcmarot.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
Application Notes: 3'-Azido-3'-deoxy-5-methylcytidine for Nascent Transcript Sequencing
Introduction
The study of nascent RNA provides a real-time snapshot of gene expression, revealing the dynamics of transcription, co-transcriptional processing, and RNA turnover. Metabolic labeling with nucleoside analogs is a powerful technique to selectively tag and isolate newly synthesized RNA. 3'-Azido-3'-deoxy-5-methylcytidine is a cytidine analog that can be metabolically incorporated into newly transcribed RNA. The azido (N₃) group serves as a bioorthogonal handle, allowing for the selective chemical modification of the labeled RNA through "click chemistry" for subsequent purification and analysis.[1][2]
Principle of the Method
The methodology is based on a two-step process:
-
Metabolic Labeling: Cells are cultured in the presence of this compound. The cell's natural nucleoside salvage pathway converts the analog into its triphosphate form, which is then incorporated into elongating RNA chains by RNA polymerases in place of the natural cytidine triphosphate (CTP). One study noted that while azide-modified adenosine analogs were robustly incorporated into cellular RNA, 5-methylazidouridine was not, highlighting the importance of empirical validation for each specific analog.[1][3]
-
Bioorthogonal Ligation (Click Chemistry): The azide group on the incorporated nucleoside does not interfere with cellular processes. After isolating total RNA, the azide-tagged nascent transcripts can be specifically and efficiently conjugated to a reporter molecule. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5][6] For nascent transcript sequencing, an alkyne-modified biotin tag is commonly used. The biotinylated RNA can then be captured on streptavidin-coated beads, effectively separating it from the pre-existing, unlabeled RNA population.
Applications
-
Transcriptome-wide analysis of transcription dynamics: Measure changes in the rate of RNA synthesis in response to stimuli, during development, or in disease states.
-
RNA stability and decay studies: By performing pulse-chase experiments, the degradation rates of specific transcripts can be determined.
-
Analysis of co-transcriptional processing: Investigate splicing and other processing events as they occur on the nascent transcript.
-
Cell-specific RNA labeling: In complex tissues or co-culture systems, this technique can be adapted to profile transcription in specific cell types.[7]
-
Visualization of nascent RNA: By using an alkyne-functionalized fluorophore, the spatial distribution of newly synthesized RNA can be visualized within cells.[1]
Advantages and Limitations
Advantages:
-
High Specificity: Bioorthogonal click chemistry ensures that only the azide-labeled RNA is tagged, leading to low background.[8]
-
Versatility: The azide handle can be reacted with various alkyne-containing tags for different downstream applications (e.g., biotin for capture, fluorophores for imaging).[9][10]
-
Direct Measurement: Provides a direct measure of transcriptional activity, unlike methods that measure steady-state RNA levels (e.g., standard RNA-seq), which are a composite of synthesis and decay rates.[11][12]
Limitations:
-
Potential for Toxicity or Perturbation: High concentrations of nucleoside analogs can sometimes be toxic or alter normal cellular processes. It is crucial to determine the optimal, non-perturbing concentration for each cell type.[7]
-
Incorporation Efficiency: The efficiency of incorporation can vary depending on the cell type, the activity of the nucleoside salvage pathway, and the specific analog used.[1][13]
-
Chemical Instability: The azide group is chemically unstable under certain conditions, such as those used in standard phosphoramidite chemistry for oligonucleotide synthesis, which has limited its use compared to alkyne-modified nucleosides.[6]
Quantitative Data Summary
Quantitative data for the direct incorporation of this compound into RNA is not widely available in the literature. However, data from similar azido-nucleoside analogs can provide insights into expected incorporation levels and biological effects. The following table summarizes relevant quantitative findings for 3'-azido-3'-deoxythymidine (AZT), a structurally similar compound.
| Compound | Cell Line | Concentration | Incorporation Level (fmol/µg DNA) | Observation |
| 3'-azido-3'-deoxythymidine (AZT) | HCT-8 (Human Colon Tumor) | 20 µM | 105 | Dose-dependent incorporation into DNA.[14] |
| 3'-azido-3'-deoxythymidine (AZT) | HCT-8 (Human Colon Tumor) | 50 µM | 245 | Dose-dependent incorporation into DNA.[14] |
| 3'-azido-3'-deoxythymidine (AZT) | HCT-8 (Human Colon Tumor) | 100 µM | 479 | Dose-dependent incorporation into DNA.[14] |
| 3'-azido-3'-deoxythymidine (AZT) + 3 µM 5-Fluorouracil | HCT-8 (Human Colon Tumor) | 50 µM | ~490 | 5-Fluorouracil co-treatment doubled AZT incorporation.[14] |
| 3'-azido-3'-deoxythymidine (AZT) + 3 µM 5-Fluorouracil | HCT-8 (Human Colon Tumor) | 100 µM | ~958 | 5-Fluorouracil co-treatment doubled AZT incorporation.[14] |
Note: The data above pertains to the incorporation of AZT into DNA, not RNA. However, it demonstrates the principle of metabolic incorporation and quantification of azido-nucleosides.
Experimental Protocols
This section provides a generalized protocol for the enrichment of nascent RNA using this compound followed by click chemistry and streptavidin purification. This protocol is adapted from established methods for other nucleoside analogs.[6][15][16]
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells
-
Cell Culture and Labeling: a. Plate cells to achieve 70-80% confluency on the day of the experiment. b. Prepare a stock solution of this compound (e.g., 100 mM in DMSO). c. Add the this compound stock solution to the pre-warmed cell culture medium to a final concentration of 100 µM - 500 µM. Note: The optimal concentration and labeling time should be determined empirically for each cell type to maximize labeling and minimize toxicity. d. Incubate the cells for a period ranging from 30 minutes to 4 hours, depending on the desired temporal resolution of the experiment.
-
Total RNA Isolation: a. After incubation, wash the cells twice with ice-cold PBS. b. Lyse the cells directly on the plate using a suitable lysis buffer (e.g., TRIzol reagent). c. Isolate total RNA according to the manufacturer's protocol for the chosen RNA isolation kit. d. Quantify the RNA concentration and assess its integrity using a spectrophotometer and gel electrophoresis or a Bioanalyzer.
Protocol 2: Biotinylation of Azide-Labeled RNA via Click Chemistry (CuAAC)
Caution: Perform copper-catalyzed reactions in a well-ventilated area.
-
Prepare Click Chemistry Reagents: a. Alkyne-Biotin: Prepare a 10 mM stock solution in DMSO. b. Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in nuclease-free water. c. Copper(I)-stabilizing ligand (e.g., THPTA or TBTA): Prepare a 50 mM stock solution in DMSO or water, as appropriate. d. Reducing Agent (e.g., Sodium Ascorbate): Prepare a 100 mM stock solution in nuclease-free water immediately before use.
-
Set up the Click Reaction: a. In a nuclease-free microcentrifuge tube, combine 5-10 µg of total RNA with nuclease-free water to a final volume of 40 µL. b. To the RNA solution, add the following components in order:
- 5 µL of 10X Click Reaction Buffer (e.g., 500 mM phosphate buffer, pH 7).
- 2 µL of Copper(II) Sulfate stock (final concentration: 2 mM).
- 2 µL of stabilizing ligand stock (final concentration: 2 mM).
- 2.5 µL of Alkyne-Biotin stock (final concentration: 0.5 mM). c. Mix gently by pipetting. d. Add 2.5 µL of freshly prepared Sodium Ascorbate stock (final concentration: 5 mM) to initiate the reaction. The total reaction volume should be 50 µL.
-
Incubation: a. Incubate the reaction at 37°C for 30-60 minutes in the dark.
-
RNA Purification: a. Purify the biotinylated RNA from the reaction mixture using an RNA cleanup kit or by ethanol precipitation to remove unreacted components. b. Resuspend the purified RNA in nuclease-free water.
Protocol 3: Capture of Nascent Biotinylated RNA
-
Prepare Streptavidin Magnetic Beads: a. Resuspend the streptavidin magnetic beads in their storage buffer. b. Transfer an appropriate amount of beads (e.g., 50 µL per sample) to a nuclease-free tube. c. Place the tube on a magnetic stand to capture the beads and discard the supernatant. d. Wash the beads twice with a high-salt wash buffer (e.g., 1 M NaCl, 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.1% Tween-20). e. Resuspend the beads in a binding buffer (e.g., 500 mM NaCl, 10 mM Tris-HCl pH 7.5, 1 mM EDTA).
-
Bind RNA to Beads: a. Add the purified biotinylated RNA from Protocol 2 to the prepared streptavidin beads. b. Incubate for 30 minutes at room temperature with gentle rotation to allow the biotinylated RNA to bind to the beads.
-
Wash and Elute: a. Place the tube on the magnetic stand and discard the supernatant, which contains the unlabeled, pre-existing RNA. b. Wash the beads three times with a low-salt wash buffer to remove non-specifically bound RNA. c. Elute the captured nascent RNA from the beads using an appropriate elution buffer (e.g., by heating in nuclease-free water or using a biotin competition buffer). d. The eluted RNA is now enriched for nascent transcripts and can be used for downstream applications like RT-qPCR, microarray analysis, or library preparation for next-generation sequencing.
Visualizations
Caption: Experimental workflow for nascent transcript sequencing.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Metabolic pathway for nucleoside analog incorporation.
References
- 1. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Metabolic Incorporation of Azide Functionality into Cellular RNA [escholarship.org]
- 4. Efficient Access to 3′-Terminal Azide-Modified RNA for Inverse Click-Labeling Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Azide-containing Nucleosides - Jena Bioscience [jenabioscience.com]
- 10. Azide-Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of 3'-azido-3'-deoxythymidine incorporation into DNA in human colon tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Click Chemistry Design and Protocols [genelink.com]
Application Notes and Protocols: Visualizing DNA Replication with 3'-Azido-3'-deoxy-5-methylcytidine and Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of DNA replication and cell proliferation is fundamental to numerous areas of biological research, from cancer biology to developmental studies and drug discovery. Metabolic labeling of nascent DNA with nucleoside analogs has become a cornerstone for visualizing these processes. 3'-Azido-3'-deoxy-5-methylcytidine (AzddMeC) is a modified nucleoside that can be metabolically incorporated into newly synthesized DNA. The azide group on AzddMeC serves as a bioorthogonal handle, allowing for its specific detection via "click chemistry." This application note provides detailed protocols for labeling DNA with AzddMeC and visualizing it using fluorescence microscopy.
The key advantage of this system is the ability to covalently attach a wide variety of fluorescent probes, enabling multiplexing and advanced imaging applications. The reaction is highly specific and occurs under biocompatible conditions. AzddMeC, being a cytidine analog, offers an alternative to thymidine analogs like EdU (5-ethynyl-2'-deoxyuridine) and BrdU (5-bromo-2'-deoxyuridine).
Principle of the Method
The workflow for AzddMeC-based DNA labeling and visualization involves three main steps:
-
Metabolic Labeling: Cells are incubated with AzddMeC, which is taken up by the cells and phosphorylated by endogenous kinases. The resulting AzddMeC triphosphate is then incorporated into newly synthesized DNA by DNA polymerases during S-phase.
-
Fixation and Permeabilization: The cells are fixed to preserve their morphology and then permeabilized to allow the click chemistry reagents to access the nuclear DNA.
-
Click Chemistry Reaction: A fluorescent alkyne dye is covalently attached to the azide group of the incorporated AzddMeC via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Fluorescence Microscopy: The fluorescently labeled nascent DNA is then visualized using a fluorescence microscope.
Data Presentation
While direct comparative studies for AzddMeC are not extensively published, the following tables provide an expected performance comparison based on data from similar nucleoside analogs and click chemistry applications.
Table 1: Comparison of DNA Labeling Methods
| Feature | BrdU | EdU | AzddMeC |
| Detection Method | Antibody-based | Click Chemistry | Click Chemistry |
| DNA Denaturation Required | Yes (Harsh) | No | No |
| Protocol Time | Long (4-6 hours) | Short (1-2 hours) | Short (1-2 hours) |
| Signal-to-Noise Ratio | Good | Excellent | Excellent |
| Multiplexing Capability | Limited | High | High |
| Reagent Size | Large (Antibody) | Small (Dye) | Small (Dye) |
| Potential for DNA Damage | High (due to denaturation) | Low | Low |
Table 2: Recommended Starting Concentrations for Labeling
| Cell Type | AzddMeC Concentration (µM) | Incubation Time |
| Adherent Mammalian Cells (e.g., HeLa, A549) | 1 - 10 | 1 - 4 hours |
| Suspension Mammalian Cells (e.g., Jurkat) | 5 - 20 | 2 - 6 hours |
| Primary Cells | 0.5 - 5 | 4 - 24 hours |
Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition. The cytotoxicity (CC50) of AzddMeC has been reported to be 43.5 µM in MCF-7 cells[1]. It is recommended to use the lowest effective concentration to minimize potential toxicity.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with AzddMeC
Materials:
-
Adherent cells cultured on coverslips in a multi-well plate
-
Complete cell culture medium
-
This compound (AzddMeC)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton™ X-100 in PBS)
Procedure:
-
Cell Seeding: Seed adherent cells on sterile coverslips in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of AzddMeC Stock Solution: Prepare a 10 mM stock solution of AzddMeC in sterile DMSO or PBS. Store at -20°C.
-
Labeling: To the complete culture medium in each well, add the desired final concentration of AzddMeC (refer to Table 2 for starting recommendations). Gently swirl the plate to mix.
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Washing: After incubation, remove the labeling medium and wash the cells twice with PBS.
-
Fixation: Fix the cells by adding the fixation solution and incubating for 15 minutes at room temperature.
-
Washing: Remove the fixation solution and wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells by adding the permeabilization solution and incubating for 20 minutes at room temperature.
-
Washing: Remove the permeabilization solution and wash the cells three times with PBS.
-
Proceed to Protocol 2 for Click Chemistry Reaction and Imaging.
Protocol 2: Click Chemistry Reaction and Fluorescence Microscopy
Materials:
-
AzddMeC-labeled, fixed, and permeabilized cells on coverslips
-
Alkyne-functionalized fluorescent dye (e.g., DBCO-dye, or a terminal alkyne dye)
-
Click reaction buffer components:
-
Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., Sodium Ascorbate, freshly prepared 500 mM in water)
-
-
Wash buffer (PBS with 0.05% Tween-20)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
Procedure:
-
Prepare Click Reaction Cocktail:
-
For a 100 µL reaction volume per coverslip:
-
To 85 µL of PBS, add 2 µL of the CuSO₄ solution.
-
Add 1 µL of the chelating ligand solution.
-
Add 10 µL of the fluorescent alkyne dye stock solution (e.g., 100 µM in DMSO for a final concentration of 10 µM).
-
Vortex briefly.
-
Immediately before use, add 2 µL of the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I). Vortex gently.
-
Note: The click reaction cocktail should be prepared fresh and used immediately.
-
-
Click Reaction:
-
Remove the final PBS wash from the permeabilized cells.
-
Add enough of the click reaction cocktail to completely cover the coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three times with the wash buffer, incubating for 5 minutes during each wash.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a nuclear counterstain solution (e.g., 1 µg/mL DAPI in PBS) for 5-10 minutes at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslip from the well and wick away excess PBS.
-
Mount the coverslip on a microscope slide with a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Fluorescence Microscopy:
-
Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye and nuclear counterstain.
-
Cells that were actively replicating their DNA during the AzddMeC pulse will exhibit nuclear fluorescence.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key processes involved in AzddMeC labeling and detection.
References
Application Notes and Protocols for Pulse-Chase Labeling with 3'-Azido-3'-deoxy-5-methylcytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulse-chase labeling is a powerful technique to track the fate of molecules within biological systems over time. This application note provides a detailed experimental workflow for pulse-chase labeling of newly synthesized DNA using 3'-Azido-3'-deoxy-5-methylcytidine (Az-dC), a modified nucleoside analog. Az-dC is incorporated into replicating DNA during the "pulse" phase. Following a "chase" with a non-labeled nucleoside, the fate of the labeled DNA can be tracked. The incorporated azide group allows for subsequent detection via "click chemistry," a bioorthogonal reaction, enabling visualization and quantification of DNA synthesis and turnover. This method offers a non-radioactive alternative for studying DNA replication dynamics, DNA damage and repair, and the effects of therapeutic agents on cell proliferation.
This compound is a click chemistry reagent that contains an azide group.[1] It can be incorporated into DNA and subsequently detected through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1] While structurally similar to thymidine, its cytotoxic properties should be considered when designing experiments; for instance, the related compound 3'-azido-3'-deoxythymidine (AZT) has shown concentration-dependent cytotoxicity.
Principle of the Experiment
The experimental workflow involves three main stages:
-
Pulse Labeling: Cells are incubated with Az-dC for a short period. During this time, Az-dC is metabolized and incorporated into newly synthesized DNA by cellular DNA polymerases.
-
Chase: The medium containing Az-dC is replaced with fresh medium containing a high concentration of a natural nucleoside, such as thymidine. This prevents further incorporation of Az-dC, allowing the labeled DNA to be tracked over time.
-
Detection: The azide group in the incorporated Az-dC is detected by a click reaction with a fluorescently-labeled alkyne probe. This allows for visualization and quantification of the labeled DNA using techniques such as fluorescence microscopy or flow cytometry.
Experimental Protocols
Materials
-
This compound (Az-dC)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Thymidine
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry detection reagents (e.g., alkyne-fluorophore conjugate, copper(II) sulfate, reducing agent like sodium ascorbate, and a copper-chelating ligand like THPTA)
-
Nuclear counterstain (e.g., DAPI)
Protocol 1: Pulse-Chase Labeling of Adherent Cells for Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Pulse:
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium containing Az-dC. The optimal concentration of Az-dC should be determined empirically, but a starting range of 1-10 µM is recommended.
-
Incubate for a desired pulse duration (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.
-
-
Chase:
-
Remove the Az-dC-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any remaining Az-dC.
-
Add fresh, pre-warmed culture medium containing a high concentration of thymidine (e.g., 100 µM) to outcompete any residual Az-dC.
-
Incubate for the desired chase period (e.g., 0, 2, 4, 8, 12, 24 hours) at 37°C in a CO2 incubator.
-
-
Fixation and Permeabilization:
-
At each chase time point, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes an alkyne-fluorophore, copper(II) sulfate, and a reducing agent.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: Pulse-Chase Labeling of Suspension Cells for Flow Cytometry
-
Cell Culture: Culture suspension cells to a density within the logarithmic growth phase.
-
Pulse:
-
Pellet the cells by centrifugation and resuspend in fresh, pre-warmed culture medium containing Az-dC (e.g., 1-10 µM).
-
Incubate for the desired pulse duration (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.
-
-
Chase:
-
Pellet the cells and wash twice with pre-warmed PBS.
-
Resuspend the cells in fresh, pre-warmed culture medium containing a high concentration of thymidine (e.g., 100 µM).
-
Incubate for the desired chase period at 37°C in a CO2 incubator.
-
-
Fixation and Permeabilization:
-
At each chase time point, pellet the cells and wash with PBS.
-
Fix the cells using a suitable fixation/permeabilization kit according to the manufacturer's protocol.
-
-
Click Chemistry Reaction:
-
Resuspend the fixed and permeabilized cells in the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with a wash buffer provided in the kit or PBS.
-
-
Analysis:
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Data Presentation
Quantitative data from pulse-chase experiments should be summarized for clear interpretation and comparison.
Table 1: Recommended Starting Concentrations and Incubation Times for Pulse-Chase Labeling with Az-dC.
| Parameter | Recommended Range | Notes |
| Pulse | ||
| Az-dC Concentration | 1 - 10 µM | Optimal concentration should be determined empirically to balance signal with potential cytotoxicity. The related compound this compound has a reported CC50 of 43.5 μM in MCF-7 cells.[1] |
| Pulse Duration | 30 minutes - 2 hours | Shorter pulses provide a more precise snapshot of DNA synthesis. |
| Chase | ||
| Thymidine Concentration | 100 - 500 µM | Should be in large excess to effectively stop Az-dC incorporation. |
| Chase Duration | 0 - 48 hours | Dependent on the biological process being investigated (e.g., cell cycle length, DNA repair kinetics). |
| Detection | ||
| Alkyne-Fluorophore | 1 - 5 µM | Refer to manufacturer's recommendations. |
| Copper(II) Sulfate | 100 - 500 µM | |
| Reducing Agent | 1 - 5 mM | |
| Incubation Time | 30 - 60 minutes |
Table 2: Example Data from a Flow Cytometry-based Pulse-Chase Experiment.
| Chase Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Labeled Cells (%) |
| 0 | 15,234 ± 876 | 95.2 ± 2.1 |
| 4 | 7,543 ± 452 | 48.1 ± 3.5 |
| 8 | 3,812 ± 210 | 24.5 ± 1.8 |
| 12 | 1,956 ± 154 | 12.3 ± 1.1 |
| 24 | 987 ± 98 | 6.1 ± 0.8 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell type, experimental conditions, and the biological process under investigation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for pulse-chase labeling with Az-dC.
Mechanism of Incorporation and Detection
Caption: Mechanism of Az-dC incorporation and fluorescent detection.
References
Safety Precautions for Handling 3'-Azido-3'-deoxy-5-methylcytidine in the Laboratory
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxy-5-methylcytidine is a nucleoside analog with potential applications in antiviral drug development and biochemical research. As with many nucleoside analogs, particularly those containing an azido group, this compound is classified as potentially cytotoxic and requires strict safety protocols to minimize exposure and ensure a safe laboratory environment. These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound, as well as emergency procedures for spills and personnel exposure.
Hazard Identification and Toxicological Data
Quantitative Data for the Closely Related Compound 3'-Azido-3'-deoxythymidine (AZT)
| Data Point | Value | Species | Reference |
| LD50 (Oral) | 3084 mg/kg | Rat | [1] |
| Carcinogenicity | Suspected of causing cancer | Human | [2][3] |
| Mutagenicity | Suspected of causing genetic defects | [2] |
Note: This data is for 3'-Azido-3'-deoxythymidine (AZT) and should be used as a conservative estimate for the hazards of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize the risk of exposure, a combination of engineering controls and personal protective equipment must be utilized.
Engineering Controls:
-
Chemical Fume Hood: All work involving the handling of the solid compound or concentrated solutions must be performed in a certified chemical fume hood.[1]
-
Biological Safety Cabinet (BSC): For cell culture work involving this compound, a Class II BSC is required to protect both the user and the cell cultures.
-
Ventilation: The laboratory should be well-ventilated to ensure low ambient concentrations of any potential airborne particles.[1]
Personal Protective Equipment (PPE):
-
Gloves: Two pairs of nitrile gloves should be worn at all times when handling the compound or its solutions.[3] Gloves should be changed immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]
-
Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn over personal clothing.
-
Respiratory Protection: For weighing the solid compound or in the event of a spill, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[1][3]
Experimental Protocols
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
The compound should be stored in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
Recommended storage is in a freezer.[1]
Preparation of Solutions
-
Preparation: Don all required PPE (double gloves, lab coat, eye protection, and respirator if handling powder).
-
Location: Perform all weighing and solution preparation inside a chemical fume hood.
-
Weighing: Use a dedicated, clean weighing paper or boat. Carefully transfer the desired amount of the solid compound.
-
Dissolving: Add the solvent to the vessel containing the compound. Gently swirl or vortex to dissolve. Avoid sonication which may generate aerosols.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Cleanup: Decontaminate the weighing area and any equipment used with a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down with water. Dispose of all contaminated materials as hazardous waste.
Spill Cleanup Protocol
For Small Spills (<5 mL or 5 g):
-
Alert: Immediately alert others in the vicinity.
-
Isolate: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including a respirator.
-
Containment:
-
Cleanup: Carefully collect the absorbed material or damp paper towel and place it in a sealed plastic bag labeled as "Cytotoxic Waste."
-
Decontamination: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% ethanol.[4]
-
Disposal: Dispose of all contaminated materials, including PPE, in the designated cytotoxic waste container.
For Large Spills (>5 mL or 5 g):
-
Evacuate: Evacuate the immediate area and alert the laboratory supervisor and institutional safety office.
-
Isolate: Close the doors to the affected area and post a warning sign.
-
Professional Cleanup: Only trained emergency personnel should handle large spills.
Waste Disposal
-
All solid waste, including contaminated gloves, wipes, and plasticware, must be collected in a designated, clearly labeled "Cytotoxic Waste" container.[5]
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[6]
-
Follow all institutional and local regulations for the disposal of cytotoxic and chemical waste.[6]
Visualized Workflow for Safe Handling
References
Troubleshooting & Optimization
troubleshooting low signal in 3'-Azido-3'-deoxy-5-methylcytidine click chemistry reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in click chemistry reactions involving 3'-Azido-3'-deoxy-5-methylcytidine.
Troubleshooting Guide: Low Signal in Your Click Reaction
Low signal or yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can stem from several factors. This guide provides a systematic approach to identify and resolve the issue.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low signal issues.
Frequently Asked Questions (FAQs)
Q1: My this compound won't fully dissolve in my aqueous reaction buffer. What should I do?
A1: this compound has higher solubility in organic solvents like DMSO.[1] For aqueous reactions, it is recommended to first prepare a concentrated stock solution in DMSO and then add it to the reaction mixture, ensuring the final DMSO concentration is compatible with your downstream application. If precipitation occurs, gentle heating and sonication can aid dissolution.[1] Using a co-solvent system may also be beneficial.
| Solvent System Component | Percentage | Solubility of this compound |
| DMSO | 10% | ≥ 2.08 mg/mL (7.37 mM)[1] |
| PEG300 | 40% | |
| Tween-80 | 5% | |
| Saline | 45% | |
| OR | ||
| DMSO | 10% | ≥ 2.08 mg/mL (7.37 mM)[1] |
| 20% SBE-β-CD in Saline | 90% | |
| OR | ||
| DMSO | 10% | ≥ 2.08 mg/mL (7.37 mM)[1] |
| Corn Oil | 90% |
Q2: Could the 5-methylcytidine moiety be interfering with the copper catalyst?
A2: While direct evidence for 5-methylcytidine chelating copper in the context of click chemistry is limited, some related nucleoside analogs have been shown to interact with metal ions. For instance, 5-azacytidine has been observed to increase the total cellular copper content in cell lines.[2] If you suspect catalyst inhibition, consider the following:
-
Increase Ligand Concentration: A copper-stabilizing ligand like THPTA not only protects the Cu(I) oxidation state but can also prevent sequestration of the copper catalyst by other molecules in the reaction.
-
Perform a Control Reaction: Run the reaction with a simpler azide to see if the issue is specific to your nucleoside analog.
Q3: How critical is oxygen exclusion for this reaction?
A3: Extremely critical. The active catalyst in CuAAC is Cu(I), which is readily oxidized to the inactive Cu(II) state by oxygen. This is a common cause of reaction failure.
Diagram: The Role of Oxygen in Catalyst Inactivation
Caption: Oxygen deactivates the essential Cu(I) catalyst.
Q4: My sodium ascorbate solution is slightly yellow. Is it still okay to use?
A4: A yellow or brownish tint indicates oxidation of the ascorbate, which significantly reduces its effectiveness as a reducing agent. Always use a freshly prepared solution of sodium ascorbate for best results.
Detailed Troubleshooting Protocols
Protocol 1: Small-Scale Test Reaction to Confirm Reagent Activity
This protocol is designed to verify the activity of your catalyst system and alkyne partner using a reliable azide control.
Materials:
-
Benzyl azide (or another simple, reliable azide)
-
Your alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed reaction buffer (e.g., phosphate buffer, pH 7.4)
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
100 mM Benzyl azide in DMSO.
-
10 mM of your alkyne partner in a suitable solvent.
-
100 mM CuSO₄ in deionized water.
-
500 mM Sodium ascorbate in deionized water (prepare fresh).
-
500 mM THPTA in deionized water.
-
-
Reaction Setup (Final Volume 100 µL):
-
In a microcentrifuge tube, combine:
-
73 µL Degassed reaction buffer
-
10 µL of 10 mM alkyne stock (Final: 1 mM)
-
1 µL of 100 mM benzyl azide stock (Final: 1 mM)
-
-
Vortex briefly.
-
-
Catalyst Premix:
-
In a separate tube, mix 1 µL of 100 mM CuSO₄ with 5 µL of 500 mM THPTA. Let it sit for 1-2 minutes.
-
-
Initiate the Reaction:
-
Add the 6 µL of the CuSO₄/THPTA premix to the reaction tube.
-
Add 10 µL of the freshly prepared 500 mM sodium ascorbate solution.
-
Flush the tube with argon or nitrogen, cap it tightly, and vortex.
-
-
Incubation and Analysis:
-
Incubate at room temperature for 1 hour.
-
Analyze the reaction progress by a suitable method (e.g., LC-MS, TLC).
-
Expected Outcome: Successful product formation confirms that your alkyne, catalyst, and reaction conditions are viable. If this reaction works but your reaction with this compound does not, the issue likely lies with the nucleoside azide.
Protocol 2: Optimizing Copper and Ligand Concentrations
If you suspect catalyst inhibition or a generally sluggish reaction, optimizing the copper and ligand concentrations can improve the signal.
Materials:
-
Your this compound and alkyne partner
-
Stock solutions as described in Protocol 1.
Procedure:
-
Set up a series of reactions in parallel as described in Protocol 1, but vary the final concentrations of CuSO₄ and THPTA. Maintain a constant 5:1 molar ratio of THPTA to CuSO₄.
| Reaction | Final CuSO₄ (µM) | Final THPTA (µM) | Rationale |
| 1 | 50 | 250 | Standard starting concentration |
| 2 | 100 | 500 | Increased catalyst |
| 3 | 200 | 1000 | Higher catalyst concentration for difficult substrates |
| 4 | 500 | 2500 | High catalyst concentration, use with caution |
-
Incubate and analyze all reactions under identical conditions.
-
Compare the signal/yield across the different conditions to determine the optimal catalyst concentration for your specific system.
Summary of Recommended Reaction Component Concentrations
| Component | Recommended Starting Concentration | Troubleshooting Range | Key Considerations |
| This compound | 1-2 equivalents relative to the limiting reagent | 1-5 equivalents | Ensure complete dissolution. |
| Alkyne Partner | 1 equivalent (if limiting) | 1-5 equivalents | Check for aggregation or steric hindrance. |
| Copper(II) Sulfate | 50-100 µM | 50 µM - 1 mM | Higher concentrations can lead to side reactions. |
| Sodium Ascorbate | 5 mM | 1-10 mM | Always use a freshly prepared solution. |
| THPTA (or other ligand) | 250-500 µM (5x the copper concentration) | 5x the copper concentration | Protects Cu(I) and can accelerate the reaction. |
By systematically working through these troubleshooting steps, you can identify and resolve the root cause of low signal in your this compound click chemistry reactions.
References
minimizing cytotoxicity of 3'-Azido-3'-deoxy-5-methylcytidine in long-term experiments
Disclaimer: Direct experimental data on the long-term cytotoxicity of 3'-Azido-3'-deoxy-5-methylcytidine (Az-dC) is limited in publicly available literature. The following troubleshooting guides and FAQs are based on data from structurally related nucleoside analogs, such as 3'-azido-3'-deoxythymidine (AZT) and 5-aza-2'-deoxycytidine (5-Aza-CdR). Researchers should use this information as a starting point and perform careful dose-response and time-course experiments to optimize protocols for their specific cell lines and experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity of azido-nucleoside analogs like Az-dC?
A1: The cytotoxicity of azido-nucleoside analogs is multifactorial.[1] Key mechanisms include:
-
Inhibition of DNA Synthesis: After intracellular phosphorylation to its triphosphate form, Az-dC can act as a chain terminator when incorporated into DNA by DNA polymerases, halting DNA replication.[2]
-
Mitochondrial Toxicity: Nucleoside analogs, particularly those with a 3'-azido group, are known to be potent inhibitors of mitochondrial DNA polymerase gamma (Pol-γ).[2][3][4] This inhibition can lead to depletion of mitochondrial DNA (mtDNA), impaired mitochondrial function, and increased oxidative stress.[3][5]
-
Alteration of DNA Methylation: Although less characterized for Az-dC compared to 5-Aza-CdR, cytidine analogs can be incorporated into DNA and covalently trap DNA methyltransferases (DNMTs).[6][7] This leads to DNA hypomethylation and can alter gene expression, contributing to cytotoxicity.
Q2: What are the common signs of cytotoxicity I should monitor for in my long-term experiments with Az-dC?
A2: In long-term cultures, be vigilant for the following indicators of cytotoxicity:
-
Reduced Cell Proliferation: A significant decrease in the growth rate compared to vehicle-treated control cells.
-
Changes in Cell Morphology: Look for signs of cellular stress such as rounding, detachment, increased number of vacuoles, and membrane blebbing.
-
Increased Apoptosis/Necrosis: Utilize assays such as Annexin V/PI staining to quantify the percentage of apoptotic and necrotic cells.
-
Mitochondrial Dysfunction: Assess changes in mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) and the production of reactive oxygen species (ROS).
Q3: How can I determine the optimal, non-toxic working concentration of Az-dC for my long-term experiments?
A3: It is crucial to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) of Az-dC in your specific cell line. For long-term experiments, it is advisable to work at concentrations well below the IC50 to minimize cytotoxicity. A typical approach involves treating cells with a range of Az-dC concentrations for a defined period (e.g., 24, 48, and 72 hours) and then assessing cell viability using an MTT or similar assay.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of Az-dC in long-term culture.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line to nucleoside analogs. | Perform a new, more granular dose-response curve with lower concentrations of Az-dC to identify a sub-toxic range. Consider using a different, less sensitive cell line if your experimental goals permit. |
| Cumulative toxicity over time. | Instead of continuous exposure, try a pulsed-dosing regimen. For example, treat cells for a shorter period (e.g., 24 hours), followed by a recovery period in drug-free medium. Monitor cell health and the desired experimental endpoint. |
| Depletion of essential metabolites. | Ensure the culture medium is refreshed regularly to replenish nutrients and remove metabolic byproducts. Consider supplementing the medium with nucleosides like thymidine or uridine, which may help rescue cells from toxicity, though this could also interfere with the mechanism of action of Az-dC. |
| Mitochondrial damage. | Co-treat with antioxidants such as N-acetylcysteine (NAC) or Vitamin E to mitigate oxidative stress.[5] Monitor mitochondrial health through assays for mitochondrial membrane potential and ROS production. |
Issue 2: Inconsistent results or loss of desired effect of Az-dC over time.
| Possible Cause | Troubleshooting Step |
| Degradation of Az-dC in culture medium. | Prepare fresh Az-dC stock solutions regularly and store them appropriately (as recommended by the manufacturer, typically protected from light and at low temperatures). When preparing working solutions in media, use them immediately. |
| Development of cellular resistance. | This is a known phenomenon with long-term exposure to nucleoside analogs.[1] Consider increasing the concentration of Az-dC gradually if you observe a diminishing effect. However, be mindful of increasing cytotoxicity. It may be necessary to use fresh batches of cells from a lower passage number for critical experiments. |
| Changes in cellular metabolism. | Long-term culture can lead to changes in the expression of enzymes involved in the activation (phosphorylation) of nucleoside analogs.[1] If possible, periodically assess the expression levels of relevant kinases. |
Quantitative Data Summary
The following tables summarize cytotoxicity data for related nucleoside analogs. This data should be used as a reference to estimate a starting concentration range for your experiments with this compound.
Table 1: Comparative IC50 Values of Cytidine Analogs in HCT-116 Colon Cancer Cells
| Compound | 24h IC50 (µM) | 48h IC50 (µM) |
| 5-aza-2'-deoxycytidine (5-Aza-CdR) | 4.08 ± 0.61 | 3.18 ± 0.50 |
| 5-azacytidine (5-AzaC) | 2.18 ± 0.33 | 1.98 ± 0.29 |
| 5-fluoro-2'-deoxycytidine (FdCyd) | 1.72 ± 0.23 | 1.63 ± 0.21 |
| Data adapted from a study on HCT-116 cells.[8] |
Table 2: Cytotoxicity of 3'-azido-3'-deoxythymidine (AZT) in Different Cell Lines
| Cell Line | ED50 for Inhibition of Cell Growth (µM) |
| HL-60 | 670 |
| H-9 | 100 |
| K-562 | 100 |
| ED50 is the effective dose for 50% of the maximal effect. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X drug solutions to the respective wells. Include vehicle-only wells as a control. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of Az-dC for the specified duration. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
Caption: Generalized signaling pathway for azido-nucleoside analog cytotoxicity.
Caption: Experimental workflow for minimizing cytotoxicity in long-term experiments.
Caption: Logical troubleshooting flow for addressing high cytotoxicity.
References
- 1. Nucleoside analogs: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of zidovudine-induced mitochondrial toxicity and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
Technical Support Center: 3'-Azido-3'-deoxy-5-methylcytidine Labeled RNA
Welcome to the technical support center for improving the yield of 3'-Azido-3'-deoxy-5-methylcytidine (Azido-mC) labeled RNA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound labeled RNA?
A1: this compound labeled RNA serves as a versatile tool for various biochemical and molecular biology applications. The terminal azide group allows for the attachment of a wide range of molecules, such as fluorophores, biotin, or other affinity tags, via click chemistry.[1][2] This enables researchers to study RNA localization, structure, dynamics, and interactions with other biomolecules.[2][3]
Q2: What are the common methods for incorporating this compound into RNA?
A2: The two primary methods for incorporating this compound into RNA are:
-
Enzymatic Incorporation: This method utilizes enzymes like Poly(A) Polymerase (PAP) or T7 RNA polymerase to add the modified nucleotide to the 3'-end of an RNA transcript.[3][4]
-
Chemical Synthesis: Solid-phase phosphoramidite chemistry allows for the site-specific incorporation of the modified nucleotide during oligonucleotide synthesis.[1][5]
Q3: Which "click chemistry" reaction is suitable for labeling 3'-azido modified RNA?
A3: Both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are effective for labeling 3'-azido modified RNA.[3][6] CuAAC is generally faster but requires a copper catalyst, which can be cytotoxic.[6] SPAAC is a copper-free alternative that is highly biocompatible, making it suitable for in vivo applications.[7]
Q4: Can T7 RNA polymerase efficiently incorporate 3'-azido-modified nucleotides?
A4: The efficiency of T7 RNA polymerase in incorporating modified nucleotides, including 3'-azido-modified ones, can be lower than for canonical nucleotides.[8][9] However, the use of engineered T7 RNA polymerase mutants with enhanced thermal stability and broader substrate specificity can significantly improve transcription yields.[8][9] Optimization of transcription conditions is also crucial.[10]
Q5: How can I purify the final labeled RNA product?
A5: Purification is a critical step to ensure the removal of unreacted reagents. Common methods include:
-
Ethanol precipitation[4]
-
Size-exclusion chromatography
-
Polyacrylamide gel electrophoresis (PAGE)
-
Solid-phase extraction (e.g., C18 cartridges)[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and labeling of this compound RNA.
| Problem | Potential Cause | Recommended Solution |
| Low yield of 3'-azido modified RNA after in vitro transcription | Inefficient incorporation of this compound triphosphate by T7 RNA polymerase. | - Use an engineered T7 RNA polymerase mutant with improved activity for modified nucleotides.[8][9]- Optimize the Mg2+ concentration in the transcription reaction.[10]- Add a non-ionic detergent like Triton X-100 to the reaction mix to minimize misincorporation.[10]- Ensure the DNA template is of high purity and free from contaminants.[12] |
| RNA degradation by RNases. | - Maintain a sterile, RNase-free work environment.[13]- Use RNase-free reagents and barrier pipette tips.[13]- Incorporate an RNase inhibitor in the transcription reaction.[12] | |
| Inefficient "click" labeling reaction | Poor quality of the 3'-azido RNA. | - Purify the RNA transcript after the transcription reaction to remove unincorporated NTPs and enzymes.[4] |
| Inactivated copper catalyst (for CuAAC). | - Use a freshly prepared solution of a Cu(I)-stabilizing ligand (e.g., THPTA).- Add a reducing agent like sodium ascorbate to the reaction.[1] | |
| Steric hindrance. | - If labeling with a bulky molecule, consider using a linker to increase the distance between the RNA and the label. | |
| RNA degradation during CuAAC reaction | Copper-mediated RNA cleavage. | - Minimize reaction time.- Use a copper-chelating ligand to stabilize the Cu(I) ion.[6]- Consider using a copper-free click chemistry method like SPAAC.[7] |
| Loss of RNA during purification | Inefficient precipitation or binding to purification columns. | - For ethanol precipitation, ensure the correct salt concentration and precipitation temperature (-20°C or lower).[4]- When using columns, ensure the RNA is properly bound and eluted according to the manufacturer's protocol. Avoid overloading the column.[14] |
| Low A260/A230 ratio in purified RNA. | - This may indicate contamination with guanidine thiocyanate from lysis buffers.[15] While low ratios may not always inhibit downstream applications, re-purification by ethanol precipitation can help remove salt contaminants.[15] |
Experimental Protocols
Protocol 1: In Vitro Transcription with T7 RNA Polymerase for 3'-Azido-mC Incorporation
This protocol is adapted for the incorporation of this compound triphosphate using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
Engineered T7 RNA Polymerase
-
10x Transcription Buffer (HEPES-based)[13]
-
ATP, GTP, UTP solutions (100 mM)
-
5-methylcytidine triphosphate (mCTP) solution (100 mM)
-
This compound triphosphate (Azido-mCTP) solution (10 mM)
-
DTT (100 mM)[13]
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all components at room temperature, except for the T7 RNA Polymerase and RNase Inhibitor, which should be kept on ice.
-
Assemble the reaction at room temperature in the following order in a nuclease-free microtube:
| Component | Volume (20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| DTT (100 mM) | 2 µL | 10 mM |
| ATP, GTP, UTP (100 mM each) | 0.5 µL each | 2.5 mM each |
| mCTP (100 mM) | 0.3 µL | 1.5 mM |
| Azido-mCTP (10 mM) | 2 µL | 1 mM |
| DNA Template (0.5-1 µg) | X µL | 25-50 ng/µL |
| RNase Inhibitor | 1 µL | - |
| Engineered T7 RNA Polymerase | 2 µL | - |
-
Mix gently by pipetting and spin down briefly.
-
Incubate at 37°C for 2-4 hours.
-
(Optional) To remove the DNA template, add RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA transcript using a suitable method (e.g., ethanol precipitation or a column-based kit).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of 3'-azido modified RNA with an alkyne-functionalized molecule (e.g., a fluorophore).
Materials:
-
Purified 3'-azido modified RNA (1 mM)
-
Alkyne-functionalized label (e.g., Alkyne-Fluor 545, 2 mM)
-
Copper(II) sulfate (CuSO₄, 5 mM)
-
Sodium ascorbate (10 mM, freshly prepared)
-
Acetonitrile
-
Nuclease-free water
Procedure:
-
In a nuclease-free microtube, lyophilize the required amount of 3'-azido modified RNA.
-
Resuspend the RNA in nuclease-free water.
-
Add the alkyne-functionalized label, CuSO₄, and sodium ascorbate solutions consecutively.
-
Add acetonitrile as a co-solvent to a final ratio of 4:1 (water:acetonitrile).[1]
-
The final concentrations should be approximately 1 mM RNA, 2 mM label, 5 mM CuSO₄, and 10 mM sodium ascorbate.[1]
-
Degas the reaction mixture and incubate under an argon atmosphere at 50°C for 3-4 hours.[1]
-
Purify the labeled RNA to remove excess reagents.
Visualizations
Caption: Experimental workflow for labeling RNA with 3'-Azido-mC.
Caption: Troubleshooting logic for low yield of labeled RNA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biosynth.com [biosynth.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Synthesis of Site-Specifically 2′-Azido-Modified RNA and Potential Applications for Bioconjugation and RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants | Semantic Scholar [semanticscholar.org]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Efficient Access to 3′-Terminal Azide-Modified RNA for Inverse Click-Labeling Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]
- 13. HighYield T7 Azide RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 14. Maximize Your RNA Yield | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. qiagen.com [qiagen.com]
Technical Support Center: 3'-Azido-3'-deoxy-5-methylcytidine Based Assays
Welcome to the technical support center for 3'-Azido-3'-deoxy-5-methylcytidine (Az-dC) based assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a modified nucleoside analog. Its primary applications include:
-
Click Chemistry Reagent: It contains an azide group, making it a suitable partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the labeling and detection of biomolecules.
-
Antiviral Research: It has shown inhibitory activity against HIV-1 reverse transcriptase and xenotropic murine leukemia-related retrovirus (XMRV).[1]
Q2: How should I store and handle this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. For long-term storage, it is recommended to store the solid compound at -20°C. Prepare stock solutions in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What are the key considerations for designing an experiment with this compound?
A3: Key considerations include:
-
Cytotoxicity: Determine the optimal, non-toxic concentration of Az-dC for your specific cell line through a dose-response experiment (e.g., MTT assay).
-
Cellular Uptake: The efficiency of cellular uptake can vary between cell types. It's important to optimize incubation time and concentration.
-
Click Chemistry Reaction Conditions: The choice between CuAAC and SPAAC will depend on your experimental system. CuAAC is generally faster but the copper catalyst can be toxic to cells. SPAAC is copper-free but may have slower kinetics.
-
Controls: Include appropriate controls, such as unlabeled cells, cells treated with a non-azide-containing analog, and no-catalyst controls for click chemistry reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered in Az-dC based assays, categorized by the type of issue.
Issues with Labeling and Detection
Problem: Low or no signal after click chemistry reaction.
| Possible Cause | Recommended Solution |
| Inefficient cellular uptake of Az-dC. | Increase incubation time and/or concentration of Az-dC. Ensure the compound is fully dissolved in the media. The lipophilicity of azido-nucleosides can facilitate non-facilitated diffusion across cell membranes, but this can be cell-type dependent.[2] |
| Insufficient incorporation into nascent biomolecules. | Optimize the metabolic state of the cells. For RNA labeling, ensure cells are actively transcribing. For viral assays, ensure the virus is actively replicating. |
| Inefficient click chemistry reaction. | For CuAAC, ensure the copper(I) catalyst is freshly prepared and protected from oxygen. Use a copper-chelating ligand like TBTA or THPTA to stabilize the catalyst. For both CuAAC and SPAAC, optimize the concentration of the alkyne-probe and the reaction time. |
| Degradation of the azide group. | Azides are generally stable but can be reduced by certain cellular components. Minimize exposure to reducing agents in your experimental setup. |
| Quenching of the fluorescent signal. | Ensure the chosen fluorescent probe is compatible with the experimental buffer and imaging conditions. Use an anti-fade mounting medium for microscopy to prevent photobleaching.[3] |
Problem: High background signal.
| Possible Cause | Recommended Solution |
| Non-specific binding of the alkyne-probe. | Increase the number of washing steps after the click chemistry reaction. Include a blocking step (e.g., with BSA) before adding the detection reagents. Use a lower concentration of the alkyne-probe. |
| Residual copper catalyst (CuAAC). | Thoroughly wash the cells or sample after the CuAAC reaction to remove all traces of copper, which can cause background fluorescence. |
| Autofluorescence of cells or tissues. | Image an unstained control sample to determine the level of autofluorescence. Use a fluorophore with an emission wavelength that is spectrally distinct from the autofluorescence. |
| Contamination of reagents. | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. |
Issues with Cell Viability and Off-Target Effects
Problem: Increased cell death or altered cell morphology.
| Possible Cause | Recommended Solution |
| Cytotoxicity of Az-dC. | Perform a dose-response curve to determine the CC50 (50% cytotoxic concentration) in your cell line and use a concentration well below this value for your experiments. The CC50 for this compound has been reported to be 43.5 μM in MCF-7 cells.[1] |
| Toxicity of the copper catalyst (CuAAC). | Use the lowest effective concentration of the copper catalyst and a stabilizing ligand. Minimize the exposure time of the cells to the catalyst. Alternatively, use a copper-free click chemistry method (SPAAC). |
| Off-target effects of Az-dC. | As a nucleoside analog, Az-dC could potentially interfere with cellular metabolic pathways.[4] Monitor key cellular functions and compare to untreated controls. Consider using a control nucleoside analog that lacks the azide group. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| CC50 (50% Cytotoxic Concentration) | 43.5 μM | MCF-7 | [1] |
| EC50 (50% Effective Concentration) for HIV-1 reverse transcriptase inhibition | 0.06 μM | PBM cells | [1] |
Experimental Protocols
General Protocol for Cellular Labeling with Az-dC followed by CuAAC
-
Cell Seeding: Seed cells at an appropriate density in a culture plate and allow them to adhere overnight.
-
Metabolic Labeling: Add this compound to the culture medium at a pre-determined, non-toxic concentration. Incubate for a period sufficient for incorporation into the biomolecule of interest (e.g., 2-24 hours for RNA).
-
Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Chemistry Reaction (CuAAC):
-
Prepare the click reaction cocktail. A typical cocktail includes:
-
An alkyne-functionalized fluorescent probe (e.g., alkyne-fluorophore).
-
Copper(II) sulfate (CuSO4).
-
A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I).
-
A copper(I)-stabilizing ligand (e.g., TBTA or THPTA).
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells multiple times with PBS to remove unreacted reagents.
-
Imaging/Analysis: Proceed with fluorescence microscopy, flow cytometry, or other downstream analysis.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3'-azido-3'-deoxythymidine. An unusual nucleoside analogue that permeates the membrane of human erythrocytes and lymphocytes by nonfacilitated diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Cellular metabolism of 5,6-dihydro-5-azacytidine and its incorporation into DNA and RNA of human lymphoid cells CEM/O and CEM/dCk(-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3'-Azido-3'-deoxy-5-methylcytidine Labeled Transcripts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the RNase degradation of 3'-Azido-3'-deoxy-5-methylcytidine labeled RNA transcripts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to label RNA transcripts?
This compound is a modified nucleoside analog used to introduce an azide functional group at the 3'-terminus of an RNA transcript during in vitro transcription. This azide group serves as a versatile chemical handle for post-transcriptional modifications via "click chemistry." This allows for the attachment of various molecules, such as fluorescent dyes, biotin, or other reporter molecules, for use in a wide range of applications including molecular diagnostics and biophysical studies.
Q2: Are RNA transcripts labeled with this compound more susceptible to RNase degradation?
The introduction of modifications to RNA molecules can alter their structure and stability, potentially affecting their susceptibility to RNase degradation. While specific quantitative data on the RNase susceptibility of this compound labeled transcripts is not extensively published, modifications at the 3'-terminus can influence the binding and activity of 3'-exonucleases. It is crucial to handle these modified transcripts with the same care as unmodified RNA to prevent degradation.
Q3: What are the primary sources of RNase contamination in the lab?
RNases are ubiquitous and highly stable enzymes that can degrade RNA. Major sources of contamination in a laboratory setting include:
-
Human sources: Skin, hair, and saliva are rich in RNases.[1][2]
-
Environment: Dust particles and aerosols can carry RNases.[1]
-
Reagents and solutions: Improperly prepared or stored buffers and water can be contaminated.[1][2]
-
Laboratory equipment: Pipettes, tubes, and glassware that have not been properly decontaminated can introduce RNases.[1][2][3]
Q4: How can I prevent RNase contamination during my experiments?
To maintain an RNase-free environment, it is essential to adopt stringent laboratory practices:
-
Personal Protective Equipment (PPE): Always wear gloves and change them frequently, especially after touching non-decontaminated surfaces.[1][2][4]
-
Dedicated Workspace: Designate a specific area in the lab solely for RNA work and regularly decontaminate it with RNase-deactivating solutions.[1][3]
-
RNase-Free Consumables: Use certified RNase-free pipette tips, tubes, and reagents.[1][2][4]
-
Proper Decontamination: Treat glassware by baking at high temperatures (e.g., 180°C) and decontaminate surfaces with solutions like 3% hydrogen peroxide.[1][2] DEPC treatment of water and buffers can also be effective, but it is incompatible with certain reagents like Tris.[1][2]
Q5: What are RNase inhibitors and when should I use them?
RNase inhibitors are proteins that bind to and inactivate a broad range of RNases, thereby protecting RNA from degradation.[5][6] They are particularly useful in enzymatic reactions involving RNA, such as in vitro transcription, reverse transcription, and cell-free translation systems.[6] It is recommended to include an RNase inhibitor in your reactions as a precautionary measure, especially when working with valuable or low-abundance RNA samples. The optimal concentration of RNase inhibitor can depend on the level of RNase contamination in the sample.[5]
Troubleshooting Guides
Problem 1: Low yield or no full-length transcript after in vitro transcription with this compound triphosphate.
| Possible Cause | Recommended Solution |
| Impure or degraded DNA template | Ensure the DNA template is of high purity. Contaminants like salts or ethanol can inhibit RNA polymerase.[7][8] Verify template integrity by running an aliquot on an agarose gel. |
| Incorrectly linearized template | Confirm complete linearization of the plasmid DNA by agarose gel electrophoresis.[7][8] Incomplete digestion can lead to longer, heterogeneous transcripts. |
| Suboptimal nucleotide concentration | Ensure the concentration of all NTPs, including the modified nucleotide, is sufficient. Low nucleotide concentrations can lead to premature termination of transcription.[7][8] |
| RNase contamination | RNase contamination can degrade the newly synthesized RNA. Use an RNase inhibitor in the transcription reaction and adhere to strict RNase-free techniques.[7][8] |
| Inactive RNA polymerase | Use a positive control template to confirm the activity of the RNA polymerase.[7] |
Problem 2: Degradation of this compound labeled transcripts during storage or downstream applications.
| Possible Cause | Recommended Solution |
| RNase contamination in storage buffer or downstream reagents | Use certified nuclease-free water, buffers, and tubes for storing and handling your labeled RNA.[4][9] Test reagents for RNase activity if contamination is suspected.[3] |
| Improper storage conditions | Store purified RNA at -80°C in small aliquots to avoid multiple freeze-thaw cycles.[9] |
| Presence of endogenous RNases in cellular extracts | When using labeled transcripts in cell lysates, ensure sufficient RNase inhibitor is present in the lysis buffer.[10] |
| Multiple freeze-thaw cycles | Aliquot your labeled RNA into smaller volumes to minimize the number of times the main stock is thawed.[7] |
Problem 3: Inefficient or failed "click chemistry" reaction on the azide-labeled transcript.
| Possible Cause | Recommended Solution |
| Degradation of the azide group | Azides are generally stable, but prolonged exposure to certain reducing agents can lead to their reduction. Use fresh reagents for the click reaction. |
| Inefficient incorporation of the azide-modified nucleotide | Verify the incorporation of the this compound triphosphate by mass spectrometry or other analytical methods if possible. Optimize the in vitro transcription reaction if incorporation is low. |
| Suboptimal click chemistry reaction conditions | Ensure the correct concentrations of the copper catalyst (for CuAAC), ligand, and reducing agent are used. For copper-free click chemistry (SPAAC), ensure the strained alkyne probe is of high quality and used at an appropriate concentration. Copper-based reactions can be toxic to cells and may cause RNA degradation if not properly managed.[11][12] |
| Presence of inhibitors in the RNA sample | Purify the azide-labeled RNA transcript after in vitro transcription to remove unincorporated nucleotides and other reaction components that might interfere with the click reaction. |
Quantitative Data
Table 1: Template for Quantifying the Stability of this compound Labeled Transcripts
| Transcript | RNase Type | RNase Concentration (U/µL) | Incubation Time (min) | % Intact RNA (Unmodified) | % Intact RNA (3'-Azido Modified) |
| e.g., GAPDH | RNase A | 0.01 | 0 | 100 | 100 |
| 0.01 | 15 | ||||
| 0.01 | 30 | ||||
| 0.01 | 60 | ||||
| RNase T1 | 0.1 | 0 | 100 | 100 | |
| 0.1 | 15 | ||||
| 0.1 | 30 | ||||
| 0.1 | 60 |
Users should fill in the blank cells with their experimental data.
Experimental Protocols
Protocol 1: In Vitro RNA Stability Assay
This protocol describes a general method to assess the stability of in vitro transcribed RNA, including those labeled with this compound, in the presence of a specific RNase.
Materials:
-
Purified unmodified and 3'-azido modified RNA transcripts
-
RNase of interest (e.g., RNase A, RNase T1)
-
RNase-free reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA)
-
RNase inhibitor
-
Nuclease-free water
-
Gel loading buffer
-
Denaturing polyacrylamide or agarose gel
-
Gel staining solution (e.g., SYBR Gold)
Procedure:
-
In separate RNase-free microcentrifuge tubes, prepare reaction mixtures containing the RNA transcript (e.g., 1 µg) in RNase-free reaction buffer.
-
Add the desired concentration of the RNase to each tube. For a negative control, add nuclease-free water instead of RNase. For a positive control for RNA integrity, add an RNase inhibitor.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot from each reaction and immediately stop the reaction by adding gel loading buffer containing a denaturant (e.g., formamide) and placing it on ice.
-
Analyze the samples by denaturing gel electrophoresis to visualize RNA degradation.
-
Quantify the intensity of the intact RNA band at each time point to determine the rate of degradation.
Protocol 2: Post-Transcriptional Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for labeling 3'-azido modified RNA transcripts with an alkyne-containing reporter molecule.
Materials:
-
Purified 3'-azido modified RNA transcript
-
Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA)
-
Nuclease-free water or appropriate reaction buffer
Procedure:
-
In an RNase-free microcentrifuge tube, dissolve the 3'-azido modified RNA in nuclease-free water or buffer.
-
Add the alkyne-functionalized reporter molecule.
-
Prepare a fresh solution of the copper catalyst by premixing CuSO₄ and the ligand.
-
Prepare a fresh solution of the reducing agent, sodium ascorbate.
-
Add the copper catalyst solution to the RNA/alkyne mixture, followed by the sodium ascorbate solution to initiate the reaction.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the labeled RNA using methods such as ethanol precipitation or a suitable spin column to remove the catalyst and excess reagents.
Visualizations
Diagram 1: Experimental Workflow for Assessing RNase Degradation
References
- 1. neb.com [neb.com]
- 2. neb.com [neb.com]
- 3. biotium.com [biotium.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. goldbio.com [goldbio.com]
- 6. synthego.com [synthego.com]
- 7. go.zageno.com [go.zageno.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. ucallmlab.com [ucallmlab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
optimizing antibody concentration for detecting 3'-Azido-3'-deoxy-5-methylcytidine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the detection of 3'-Azido-3'-deoxy-5-methylcytidine and similar modified nucleosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically detected?
A1: this compound is a modified nucleoside analog. Due to the presence of an azide group, its incorporation into cellular DNA is most effectively detected not by a direct antibody, but through a bioorthogonal chemical reaction known as "click chemistry".[1][2][] This process involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) to attach a reporter molecule (like biotin or a fluorophore) to the azide group.[1][2] An antibody is then used to detect the reporter molecule.
Q2: Why is click chemistry preferred over a direct antibody for detecting this molecule?
A2: Developing a highly specific monoclonal antibody that can distinguish a small modification like an azide group within the complex structure of DNA is extremely challenging. Click chemistry offers a highly specific and efficient method for labeling the modified nucleoside with high sensitivity and low background.[2][][4] The reaction is fast and can be performed in biological samples with minimal disruption to cellular structures.[2][]
Q3: What type of antibody should I use in my experiment?
A3: The choice of antibody depends on the reporter molecule you attach via click chemistry.
-
Biotinylated Reporter: If you use an alkyne-biotin conjugate in your click reaction, you will need an anti-biotin antibody or a streptavidin conjugate. This is a common approach that allows for signal amplification.
-
Fluorophore Reporter: If you use an alkyne-fluorophore conjugate, you can directly visualize the signal without the need for an antibody. However, an anti-fluorophore antibody can be used in some applications to amplify the signal.
-
Secondary Antibody: In an indirect detection method, you will use a primary antibody against your tag (e.g., mouse anti-biotin) followed by a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488).
Q4: How do I determine the optimal antibody concentration?
A4: The optimal antibody concentration is a balance between achieving a strong signal and maintaining low background noise. This is determined empirically through titration. A checkerboard or matrix titration is often recommended, where you test a range of dilutions for both the primary and secondary antibodies to find the combination that yields the best signal-to-noise ratio.[5]
Q5: What are the essential controls for a successful experiment?
A5: To ensure the specificity of your results, the following controls are critical:
-
Unlabeled Control: Cells that have not been treated with this compound but are subjected to the entire click chemistry and immunolabeling procedure. This control is essential to assess background fluorescence.
-
No-Click-Reaction Control: Cells that have been labeled with the azido-nucleoside but do not undergo the click chemistry reaction. This verifies that the signal is dependent on the azide-alkyne ligation.
-
No-Primary-Antibody Control: Labeled and click-reacted cells that are incubated with the secondary antibody only. This control checks for non-specific binding of the secondary antibody.
-
Isotype Control: Using a non-specific primary antibody of the same isotype and at the same concentration as your specific primary antibody. This helps to determine if the observed staining is due to non-specific antibody interactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Inefficient Nucleoside Incorporation: The concentration of the azido-nucleoside was too low or the incubation time was too short. | Optimize the concentration and incubation time of this compound for your specific cell type and experimental conditions. |
| Inefficient Click Reaction: Reagents (e.g., copper catalyst, alkyne probe) may have degraded or were used at suboptimal concentrations. | Use freshly prepared click chemistry reagents. Ensure the correct concentrations and reaction conditions (time, temperature) are used. | |
| Antibody Concentration Too Low: The primary or secondary antibody is too dilute to generate a detectable signal. | Perform an antibody titration to determine the optimal working concentration. Start with the manufacturer's recommended dilution and test a range of higher concentrations (e.g., 1:100, 1:250, 1:500).[6] | |
| Inaccessible Epitope (if using a tag): The tag (e.g., biotin) may be sterically hindered after the click reaction. | Ensure proper cell fixation and permeabilization to allow antibody access. Consider using a longer-chain alkyne-reporter molecule. | |
| High Background | Antibody Concentration Too High: Excess primary or secondary antibody is binding non-specifically. | Decrease the concentration of the antibody. Refer to your titration experiments to select a more dilute concentration that maintains specific signal. |
| Insufficient Blocking: Non-specific protein binding sites on the sample were not adequately blocked. | Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA, 10% normal goat serum). | |
| Inadequate Washing: Insufficient washing steps failed to remove unbound antibodies. | Increase the number and duration of wash steps after antibody incubations. Use a gentle wash buffer containing a detergent like Tween-20 (e.g., PBS-T). | |
| Non-specific Secondary Antibody Binding: The secondary antibody is cross-reacting with components in your sample. | Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with other species' IgG. | |
| Speckled or Punctate Staining | Antibody Aggregation: The antibody solution may contain small aggregates. | Centrifuge the antibody vial at high speed (e.g., >10,000 x g) for 1-5 minutes before diluting it to remove any aggregates. |
| Fixation/Permeabilization Artifacts: The fixation or permeabilization protocol may be too harsh, causing cellular structures to be disrupted. | Optimize your fixation (e.g., paraformaldehyde concentration and time) and permeabilization (e.g., Triton X-100 concentration and time) protocols. | |
| Incomplete Click Reaction: A non-uniform click reaction can lead to patches of high and low signal. | Ensure all reagents are thoroughly mixed and evenly applied to the sample during the click chemistry step. |
Antibody Dilution Recommendations
The optimal antibody dilution must be determined experimentally. The table below provides common starting ranges for antibody titration.
| Application | Primary Antibody (Starting Dilutions) | Secondary Antibody (Starting Dilutions) | Typical Concentration (µg/mL) |
| Immunofluorescence (IF) / Immunocytochemistry (ICC) | 1:100 – 1:1000 | 1:200 – 1:2000 | 1 - 10 µg/mL |
| ELISA | 1:1000 – 1:8000 | 1:2000 – 1:10000 | 0.1 - 1 µg/mL |
| Immunoprecipitation (IP) | 1:50 – 1:500 | N/A | 1 - 5 µg per IP reaction |
| Western Blotting (WB) | 1:500 – 1:5000 | 1:1000 – 1:20000 | 0.5 - 2 µg/mL |
Note: These are general guidelines. Always consult the antibody manufacturer's datasheet for specific recommendations.
Experimental Protocols
Detailed Protocol: Immunofluorescence Detection via Click Chemistry
This protocol outlines the detection of incorporated this compound using an alkyne-biotin reporter followed by an anti-biotin antibody.
1. Cell Culture and Labeling: a. Plate cells on sterile coverslips in a multi-well plate and allow them to adhere overnight. b. Add this compound to the culture medium at a pre-optimized concentration (e.g., 1-10 µM). c. Incubate for a duration appropriate for your experimental goals (e.g., 2-24 hours).
2. Fixation and Permeabilization: a. Wash cells twice with PBS. b. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash three times with PBS.
3. Click Chemistry Reaction: a. Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:
- PBS
- Alkyne-Biotin (e.g., 10 µM final concentration)
- Copper(II) Sulfate (e.g., 1 mM final concentration)
- Sodium Ascorbate (e.g., 10 mM final concentration, add last) b. Remove PBS from the cells and add the click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light. d. Wash three times with PBS.
4. Blocking: a. Add blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) to the cells. b. Incubate for 1 hour at room temperature.
5. Primary Antibody Incubation: a. Dilute the anti-biotin primary antibody in blocking buffer to its optimal concentration. b. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C. c. Wash three times with PBS containing 0.1% Tween-20 (PBS-T).
6. Secondary Antibody Incubation: a. Dilute the fluorescently-labeled secondary antibody in blocking buffer. b. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light. c. Wash three times with PBS-T.
7. Counterstaining and Mounting: a. Incubate cells with a DNA counterstain like DAPI (1 µg/mL in PBS) for 5 minutes. b. Wash twice with PBS. c. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
8. Imaging: a. Image the slides using a fluorescence microscope with the appropriate filter sets.
Visual Guides
Caption: Experimental workflow for detecting azido-nucleoside incorporation.
Caption: Troubleshooting flowchart for common immunofluorescence issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 4. Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry, an alternative to using 5-bromo-2'-deoxyuridine antibodies. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Incorporation of 3'-Azido-3'-deoxy-5-methylcytidine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate validation of modified nucleoside incorporation into DNA is paramount. This guide provides a comprehensive comparison of mass spectrometry and alternative methods for the detection and quantification of 3'-Azido-3'-deoxy-5-methylcytidine, a potent antiretroviral agent and a valuable tool in chemical biology.
This document outlines the superior capabilities of liquid chromatography-tandem mass spectrometry (LC-MS/MS) in providing highly sensitive and specific validation, supported by detailed experimental protocols. We also present a comparative analysis with alternative techniques, including fluorescence-based assays and enzymatic methods, to offer a complete overview for your research needs.
At a Glance: Method Comparison
| Feature | Mass Spectrometry (LC-MS/MS) | Fluorescence-Based Assays | Enzymatic Assays |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate to High (dependent on probe specificity) | Moderate (potential for cross-reactivity) |
| Sensitivity | Very High (femtomole to attomole range) | High | Moderate to High |
| Quantitative Accuracy | High (with stable isotope-labeled internal standards) | Moderate (can be affected by background fluorescence) | Moderate (indirect measurement) |
| Structural Information | Yes (confirms molecular identity) | No | No |
| Multiplexing | Yes (can detect multiple modified nucleosides simultaneously) | Limited | Limited |
| Throughput | Moderate | High | High |
| Cost & Complexity | High | Moderate | Low to Moderate |
The Gold Standard: Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark for the definitive identification and quantification of modified nucleosides within a biological matrix.[1][2] Its strength lies in its ability to separate the modified nucleoside from a complex mixture and then confirm its identity based on its unique mass-to-charge ratio and fragmentation pattern.[1] This provides unambiguous evidence of incorporation.
Experimental Workflow for LC-MS/MS Validation
The following diagram illustrates a typical workflow for the validation of this compound incorporation using LC-MS/MS.
Caption: Workflow for LC-MS/MS validation of modified nucleoside incorporation.
Detailed Experimental Protocol: LC-MS/MS
This protocol is adapted from established methods for the analysis of similar modified nucleosides.
1. Genomic DNA Extraction and Digestion:
-
Culture cells in the presence of this compound.
-
Harvest cells and extract genomic DNA using a commercially available kit.
-
Digest 1-5 µg of genomic DNA into single nucleosides using a cocktail of DNase I and snake venom phosphodiesterase or a commercial DNA degradation kit.
2. Liquid Chromatography Separation:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 0% to 30% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
3. Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored. For example, for a similar compound, 5-aza-2'-deoxycytidine, the transition m/z 229.1 → 113.1 is monitored. The specific transitions for this compound would need to be determined empirically.
Alternative Validation Methods
While mass spectrometry provides the most definitive results, other methods can be employed, particularly for high-throughput screening or when access to a mass spectrometer is limited.
Fluorescence-Based Assays
These methods utilize the azide group on the incorporated nucleoside for a "click" reaction with a fluorescently tagged alkyne probe.
Workflow for Fluorescence-Based Detection
Caption: General workflow for fluorescence-based detection of azido-modified nucleosides.
Advantages:
-
High throughput and suitable for imaging.
-
Relatively lower cost and complexity compared to MS.
Disadvantages:
-
Indirect detection method.
-
Potential for non-specific background fluorescence.
-
Does not provide structural confirmation of the incorporated nucleoside.
Enzymatic Assays
Enzymatic assays can be used to indirectly quantify the incorporation of modified nucleosides. For example, a competition assay could be designed where the incorporation of the modified nucleoside triphosphate by a DNA polymerase is measured against a natural nucleotide.
Advantages:
-
Can provide information on the efficiency of incorporation by different polymerases.[3][4]
-
Relatively simple and low cost.
Disadvantages:
-
Indirect measurement of incorporation.
-
Susceptible to interference from other cellular components.
-
Does not provide information on the total amount of incorporated nucleoside in the genome.
Mechanism of Action of this compound
This compound is a nucleoside analog that, once inside the cell, is phosphorylated to its triphosphate form.[5][6] This triphosphate derivative can then be incorporated into a growing DNA strand by viral reverse transcriptases or other DNA polymerases.[3] The presence of the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA chain elongation.[3]
Signaling Pathway
Caption: Cellular uptake, metabolism, and mechanism of action of this compound.
Conclusion
For the unambiguous validation and accurate quantification of this compound incorporation into DNA, liquid chromatography-tandem mass spectrometry is the unparalleled method of choice. Its high sensitivity, specificity, and ability to provide structural confirmation make it the gold standard for researchers in drug development and molecular biology. While fluorescence-based and enzymatic assays offer valuable alternatives for high-throughput screening and preliminary studies, they lack the definitive analytical power of mass spectrometry. The selection of an appropriate validation method will ultimately depend on the specific research question, available resources, and the level of analytical detail required.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Methyldeoxycytidine enhances the substrate activity of DNA polymerase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3'-Azido-3'-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: a possible mechanism of AZT hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 3'-Azido-3'-deoxy-5-methylcytidine Sequencing and GRO-seq for Nascent RNA Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of two powerful techniques for profiling newly synthesized RNA.
In the dynamic landscape of transcriptional regulation, the ability to accurately capture and quantify nascent RNA is paramount. This guide provides a detailed comparison of two prominent methodologies: Global Run-On Sequencing (GRO-seq) and a click-chemistry-based approach here termed Azide-dC Sequencing, representing methods that utilize azide-modified nucleosides for nascent transcript capture. While direct cross-validation studies are emerging, this guide synthesizes available data and protocols to offer a thorough comparative analysis for informed experimental design.
At a Glance: Key Differences and Performance Metrics
The choice between Azide-dC sequencing and GRO-seq hinges on the specific research question, available resources, and desired resolution. Both methods aim to isolate and sequence newly transcribed RNA, providing a snapshot of active transcription. However, they differ fundamentally in their labeling and capture strategies, which in turn influences their performance characteristics.
| Feature | Azide-dC Sequencing (Click-Chemistry) | GRO-seq (Global Run-On Sequencing) |
| Principle | Metabolic labeling of nascent RNA with an azide-modified nucleoside followed by bio-orthogonal click chemistry for capture. | In vitro transcription in isolated nuclei with labeled nucleotides (e.g., Br-UTP) to tag nascent RNA for immunopurification. |
| Labeling | In vivo or in vitro incorporation of azide-modified nucleosides (e.g., 3'-Azido-3'-deoxycytidine). | In vitro nuclear run-on with bromo-UTP (Br-UTP) or biotin-NTPs. |
| Capture | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click chemistry) to a capture moiety (e.g., biotin). | Immunoprecipitation with antibodies against the incorporated label (e.g., anti-BrdU). |
| Resolution | Can achieve single-nucleotide resolution depending on the specific protocol and sequencing strategy. | Typically provides resolution at the level of the transcribing polymerase, with variants like PRO-seq offering single-nucleotide precision. |
| Sensitivity | High, capable of detecting transient and low-abundance transcripts. | High, particularly effective for identifying enhancer RNAs (eRNAs) and promoter-proximal paused polymerases.[1] |
| Specificity | High, due to the bio-orthogonal nature of the click reaction. | High, with efficient enrichment of nascent transcripts. |
| Experimental Workflow | Simpler and potentially faster workflow, often compatible with in vivo labeling. | More complex and labor-intensive, requiring isolation of intact and transcriptionally active nuclei. |
| Data Correlation | High correlation with other nascent RNA sequencing methods has been reported. | Well-established method with high reproducibility and correlation with other measures of active transcription.[1] |
Experimental Deep Dive: Unpacking the Protocols
Understanding the nuances of each protocol is crucial for successful implementation and data interpretation. Below are detailed methodologies for both Azide-dC sequencing (represented by a click-chemistry approach) and GRO-seq.
Azide-dC Sequencing: A Click-Chemistry Workflow
This protocol outlines a general workflow for nascent RNA sequencing using an azide-modified nucleoside and click chemistry, inspired by commercially available kits and published methods.
1. Metabolic Labeling of Nascent RNA:
-
Culture cells to the desired confluency.
-
Introduce the azide-modified nucleoside (e.g., 3'-Azido-3'-deoxycytidine) into the cell culture medium. The concentration and labeling time will need to be optimized for the specific cell type and experimental goals.
-
Incubate the cells to allow for the incorporation of the azide-modified nucleoside into newly transcribed RNA.
2. RNA Isolation:
-
After the labeling period, harvest the cells and lyse them using a suitable lysis buffer.
-
Isolate total RNA using a standard RNA extraction method (e.g., TRIzol reagent or a column-based kit).
3. Click Chemistry Reaction:
-
Prepare a reaction mixture containing the isolated RNA, a capture molecule with a terminal alkyne (e.g., biotin-alkyne), a copper(I) catalyst (for CuAAC), and other reaction components as specified by the chosen click chemistry protocol.
-
Incubate the reaction to allow the covalent ligation of the biotin-alkyne to the azide-modified RNA.
4. Nascent RNA Capture and Purification:
-
Introduce streptavidin-coated magnetic beads to the reaction mixture.
-
Incubate to allow the biotinylated nascent RNA to bind to the streptavidin beads.
-
Use a magnetic stand to separate the beads (with bound nascent RNA) from the supernatant containing unlabeled RNA.
-
Perform a series of washes to remove non-specifically bound RNA and other contaminants.
5. Library Preparation and Sequencing:
-
Elute the captured nascent RNA from the beads.
-
Proceed with standard library preparation protocols for next-generation sequencing, including fragmentation, reverse transcription, adapter ligation, and PCR amplification.
-
Sequence the prepared library on a suitable platform.
GRO-seq: The Nuclear Run-On Approach
The GRO-seq protocol is a well-established method for mapping the position of actively transcribing RNA polymerases.
1. Nuclei Isolation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer to swell the cells.
-
Disrupt the cell membrane using a Dounce homogenizer or by gentle vortexing, leaving the nuclei intact.
-
Pellet the nuclei by centrifugation and wash to remove cytoplasmic contaminants.
2. Nuclear Run-On Reaction:
-
Resuspend the isolated nuclei in a nuclear run-on buffer containing Br-UTP and other nucleotides (ATP, GTP, CTP).
-
Incubate the reaction at 30°C to allow the engaged RNA polymerases to extend the nascent transcripts, incorporating Br-UTP.
-
Stop the reaction by adding a suitable stop buffer.
3. RNA Extraction and Fragmentation:
-
Extract the RNA from the nuclei, typically using TRIzol or a similar method.
-
Perform a DNase treatment to remove any contaminating DNA.
-
Fragment the RNA to the desired size range for sequencing, often through base hydrolysis.
4. Immunoprecipitation of Nascent RNA:
-
Incubate the fragmented RNA with anti-BrdU antibody-conjugated beads (e.g., agarose or magnetic beads).
-
Allow the antibody to bind to the Br-UTP-labeled nascent RNA.
-
Wash the beads extensively to remove unlabeled RNA fragments.
5. Library Preparation and Sequencing:
-
Elute the nascent RNA from the beads.
-
Perform end-repair and ligate 3' and 5' adapters.
-
Reverse transcribe the RNA to cDNA.
-
PCR amplify the cDNA library.
-
Sequence the prepared library on a high-throughput sequencing platform.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in both Azide-dC sequencing and GRO-seq.
Caption: Workflow for Azide-dC Sequencing.
References
Assessing the Perturbation of Cellular Transcription by 3'-Azido-3'-deoxy-5-methylcytidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3'-Azido-3'-deoxy-5-methylcytidine (Az-dC) as a potential perturbator of cellular transcription. Due to the limited direct experimental data on Az-dC, this guide utilizes data from its close structural analog, 3'-deoxycytidine 5'-triphosphate (3'-dCTP), to infer its potential mechanism and potency. This is compared with well-characterized transcription inhibitors: Flavopiridol, Actinomycin D, and Triptolide. The information herein is intended to support research and development efforts in cellular biology and pharmacology.
Introduction to this compound (Az-dC)
This compound is a synthetic nucleoside analog. Structurally, it resembles the natural nucleoside deoxycytidine, with the key modification being the substitution of the 3'-hydroxyl group on the deoxyribose sugar with an azido group. Upon cellular uptake, it is anticipated that Az-dC is phosphorylated to its active triphosphate form, this compound-5'-triphosphate (Az-dCTP). This active form can then interact with cellular polymerases. While the primary targets of many azido-nucleosides are viral reverse transcriptases and cellular DNA polymerases, there is evidence to suggest that they can also inhibit cellular RNA polymerases, thereby perturbing transcription.[1]
Comparative Analysis of Transcriptional Inhibitors
The following tables provide a quantitative comparison of Az-dC (represented by its analog 3'-dCTP) and other established transcriptional inhibitors.
Table 1: Quantitative Comparison of Inhibitory Potency
| Compound | Target Enzyme(s) | Test System | Inhibitory Concentration |
| This compound-TP (Az-dCTP) (as 3'-dCTP) | RNA Polymerase I & II | Purified Dictyostelium discoideum enzymes | Kᵢ = 3.0 µM (for RNA Pol II)[2][3] |
| Flavopiridol | CDK9, CDK7 | Chronic Lymphocytic Leukemia (CLL) cells | IC₅₀ = 1.3 µM (RNA synthesis, 24h)[4] |
| Actinomycin D | RNA Polymerase (all types) | K562 cells | IC₅₀ = 60 ng/mL (RNA synthesis, 3h)[5] |
| Triptolide | XPB subunit of TFIIH | A549 cells / THP-1 cells | IC₅₀ = 139 nM / 105 nM (transcription)[2] |
Table 2: Mechanistic Comparison of Transcriptional Inhibitors
| Feature | This compound-TP (Az-dCTP) | Flavopiridol | Actinomycin D | Triptolide |
| Primary Mechanism | Chain termination of RNA synthesis | Inhibition of transcription elongation | DNA intercalation, blocking polymerase progression[6] | Inhibition of transcription initiation[7] |
| Molecular Target | RNA Polymerase active site | ATP-binding pocket of CDK9/CDK7[4] | G-C rich regions of DNA[6] | XPB subunit of TFIIH[7] |
| Selectivity | RNA Pol I & II (data for 3'-dCTP)[2][3] | Preferentially CDK9 over other CDKs[4] | Poor, affects all RNA polymerases[7] | Highly specific for TFIIH[7] |
| Reversibility | Likely irreversible upon incorporation | Reversible | Slowly reversible[7] | Irreversible (covalent binding)[7] |
Visualizing Mechanisms and Workflows
To better understand the mode of action and experimental assessment of these compounds, the following diagrams are provided.
Caption: Proposed mechanism of Az-dCTP as a chain terminator in transcription.
Caption: General workflow for evaluating the effect of a compound on cellular transcription.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Transcription Assay with Purified RNA Polymerase II
This assay directly measures the effect of an inhibitor on the activity of purified RNA polymerase II.
Materials:
-
Purified RNA Polymerase II
-
Linear DNA template with a known promoter (e.g., CMV promoter)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
[α-³²P]UTP or other labeled nucleotide
-
Transcription buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol)
-
Inhibitor stock solution (e.g., Az-dCTP)
-
Stop solution (e.g., formamide with tracking dyes)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the transcription reaction mix on ice. For a standard reaction, combine transcription buffer, the DNA template (e.g., 50-100 ng), and unlabeled NTPs (final concentration ~500 µM each, except for UTP).
-
Add the desired concentration of the inhibitor (e.g., Az-dCTP) or vehicle control to the respective reaction tubes.
-
Add [α-³²P]UTP to the reaction mix.
-
Initiate the transcription reaction by adding purified RNA Polymerase II.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Terminate the reaction by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by denaturing PAGE.
-
Visualize the radiolabeled transcripts using a phosphorimager or by autoradiography.
-
Quantify the band intensities to determine the extent of transcription inhibition at different inhibitor concentrations.
Cellular [³H]-Uridine Incorporation Assay
This assay measures the rate of new RNA synthesis in living cells by monitoring the incorporation of a radiolabeled precursor.
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
[³H]-uridine
-
Inhibitor stock solution (e.g., Az-dC)
-
Trichloroacetic acid (TCA), ice-cold (10% w/v)
-
Ethanol (70%), ice-cold
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with various concentrations of the inhibitor or vehicle control for the desired duration.
-
Add [³H]-uridine to each well (final concentration typically 1-5 µCi/mL) and incubate for a defined pulse period (e.g., 1-4 hours).
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells and precipitate the macromolecules by adding ice-cold 10% TCA. Incubate on ice for 30 minutes.
-
Wash the precipitate twice with ice-cold 70% ethanol to remove unincorporated [³H]-uridine.
-
Air-dry the wells and solubilize the precipitate in a suitable buffer (e.g., 0.1 M NaOH).
-
Transfer the solubilized material to scintillation vials, add scintillation fluid, and mix.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content or cell number and calculate the percentage of inhibition relative to the vehicle control.
Nuclear Run-On Assay
This assay measures the transcriptional activity of genes at a specific time point by allowing the elongation of already initiated transcripts in isolated nuclei.[3][8]
Materials:
-
Cultured cells treated with inhibitor or vehicle
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.5% NP-40)
-
Nuclei freezing buffer (e.g., 50 mM Tris-HCl pH 8.3, 40% glycerol, 5 mM MgCl₂, 0.1 mM EDTA)
-
2x Reaction buffer (e.g., 10 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 300 mM KCl, 1 mM each of ATP, GTP, CTP)
-
[α-³²P]UTP
-
RNA extraction reagents (e.g., TRIzol)
-
DNase I
-
Gene-specific DNA probes immobilized on a membrane
Procedure:
-
Treat cells with the inhibitor or vehicle.
-
Harvest the cells and lyse them in ice-cold lysis buffer to release the nuclei.
-
Pellet the nuclei by centrifugation and wash them.
-
Resuspend the nuclei in freezing buffer and either use them immediately or store them at -80°C.
-
Thaw the nuclei on ice and add an equal volume of 2x reaction buffer containing [α-³²P]UTP.
-
Incubate at 30°C for 5-30 minutes to allow the elongation of nascent transcripts.
-
Stop the reaction and isolate the RNA using an appropriate RNA extraction method.
-
Treat the isolated RNA with DNase I to remove the DNA template.
-
Hybridize the radiolabeled nascent RNA to a membrane containing immobilized gene-specific DNA probes.
-
Wash the membrane to remove non-specifically bound RNA.
-
Detect the hybridized RNA using a phosphorimager or autoradiography.
-
Quantify the signal for each gene to determine the relative transcription rate.
Conclusion
The assessment of this compound's effect on cellular transcription presents a nuanced challenge due to the limited direct evidence. However, by leveraging data from the close analog 3'-deoxycytidine, it is plausible that Az-dC, in its triphosphate form, can act as a competitive inhibitor and chain terminator for RNA polymerases. Its potency is likely to be significantly lower than that of dedicated transcription inhibitors such as Flavopiridol, Actinomycin D, and Triptolide, which have distinct and well-characterized mechanisms of action. For researchers investigating the cellular effects of Az-dC, it is crucial to consider its potential dual inhibitory role on both DNA and RNA synthesis and to employ rigorous experimental methodologies, such as those detailed in this guide, to dissect these effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA Pol II Purification and in Vitro Transcription Assay. [bio-protocol.org]
- 5. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 6. Dissecting Chemical Interactions Governing RNA Polymerase II Transcriptional Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different click chemistry reagents for 3'-Azido-3'-deoxy-5-methylcytidine
For Researchers, Scientists, and Drug Development Professionals
The modification of nucleosides is a cornerstone of therapeutic development and molecular biology research. 3'-Azido-3'-deoxy-5-methylcytidine is a key molecule, serving as a versatile building block for synthesizing modified oligonucleotides and antiviral agents.[1] Its azide group enables covalent modification via "click chemistry," a suite of bioorthogonal reactions known for their high efficiency and specificity.[1][2] This guide provides a comparative analysis of the primary click chemistry methodologies used to functionalize this azido-nucleoside: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Executive Summary: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC hinges on the experimental context, particularly the tolerance for cytotoxicity and the required reaction speed.
-
CuAAC offers rapid reaction kinetics and utilizes small, non-bulky terminal alkynes. However, its reliance on a copper catalyst can introduce cytotoxicity, making it more suitable for in vitro applications where the catalyst can be removed.[3][4] The development of specific ligands can help mitigate this toxicity in cellular environments.[5][6][7][8]
-
SPAAC is a copper-free alternative that employs strained cyclooctynes, making it highly biocompatible and ideal for in vivo and live-cell labeling.[3][4][9][10] This advantage often comes at the cost of slower reaction rates and the use of bulkier reagents compared to CuAAC.[11]
Quantitative Performance Comparison
The following table summarizes key performance metrics for representative reagents from both CuAAC and SPAAC families when reacting with azide-containing molecules like this compound. Data is compiled from studies on similar azide-alkyne reactions.
| Parameter | CuAAC System | SPAAC System (DBCO) | SPAAC System (BCN) |
| Reaction Principle | Copper(I)-Catalyzed Cycloaddition | Strain-Promoted Cycloaddition | Strain-Promoted Cycloaddition |
| Key Reagent | Terminal Alkyne (e.g., Ethynyl-Biotin) | Dibenzocyclooctyne (DBCO) | Bicyclo[6.1.0]nonyne (BCN) |
| Catalyst Required? | Yes (e.g., CuSO₄/Sodium Ascorbate) | No | No |
| Typical 2nd Order Rate Constant (M⁻¹s⁻¹) | ~10 (with 20 µM Cu(I))[12] | 0.24 - 0.34[13][14] | 0.07 - 0.2[13] |
| Biocompatibility | Lower; potential cytotoxicity from Cu(I) ions.[4][11] Can be improved with ligands like THPTA, BTTES.[5][7] | High; widely used for live-cell and in vivo imaging.[12] | High; used in biological systems.[15] |
| Primary Application | In vitro conjugations, fixed-cell imaging, proteomics.[11] | Live-cell imaging, in vivo labeling.[9][12] | Live-cell applications, bioconjugation.[15] |
| Potential Issues | Copper toxicity, reaction inhibition by chelating buffers (e.g., Tris).[6] | Can react with thiols (e.g., cysteine), causing background.[11][16] | Unstable in certain acidic deprotection steps during oligo synthesis.[15] |
Logical & Experimental Workflows
To guide reagent selection and experimental design, the following diagrams illustrate key decision-making processes and procedural flows.
Caption: Flowchart for selecting the appropriate click chemistry reagent.
Caption: General workflow for labeling nucleic acids using 3'-azido nucleosides.
Detailed Experimental Protocols
The following are generalized protocols for labeling an azide-modified oligonucleotide, which can be adapted for this compound incorporated into DNA or RNA.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for in vitro labeling of purified azide-modified oligonucleotides.[2]
Materials:
-
Azide-modified oligonucleotide (e.g., containing this compound)
-
Alkyne-functionalized molecule (e.g., Alkyne-Fluorophore, 10 mM in DMSO)
-
Copper(II)-TBTA stock solution (10 mM in 55% DMSO)
-
Sodium Ascorbate (5 mM in water, freshly prepared)
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
Nuclease-free water
-
DMSO
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.
-
Add TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to a final volume of 50% to aid solubility. Vortex to mix.
-
Add the alkyne-functionalized molecule to a final concentration of 1.5x the oligonucleotide concentration (e.g., 150 µM). Vortex briefly.
-
Add the freshly prepared Sodium Ascorbate solution to a final concentration of 0.5 mM. Vortex briefly.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds to remove oxygen, which can interfere with the Cu(I) catalyst.
-
Add the Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Flush the tube headspace with inert gas, cap it tightly, and vortex thoroughly.
-
Incubate the reaction at room temperature overnight, protected from light.
-
Purify the resulting conjugate. For oligonucleotides, this is typically done by ethanol precipitation followed by purification via HPLC or PAGE.[2]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is designed for copper-free labeling and is suitable for both in vitro and cellular applications.[10]
Materials:
-
Azide-modified oligonucleotide (e.g., containing this compound)
-
DBCO-functionalized molecule (e.g., DBCO-Fluorophore, 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (if needed for solubility)
Procedure:
-
Dissolve the azide-modified oligonucleotide in PBS to the desired final concentration (e.g., 10-100 µM).
-
Add the DBCO-functionalized molecule. A 2-10 fold molar excess over the azide is commonly used to ensure the reaction goes to completion. The optimal ratio should be determined empirically.
-
If solubility is an issue, a small percentage of a co-solvent like DMSO can be added (typically <10% for cellular applications).
-
Incubate the reaction. Reaction times can vary from 1 to 17 hours at room temperature, depending on the concentrations and specific reactivity of the reagents.[10] For cellular labeling, incubation is often performed at 37°C.
-
The reaction progress can be monitored by techniques such as HPLC or gel electrophoresis.
-
Purify the final conjugate using standard methods like desalting columns, ethanol precipitation, or HPLC.[10] For cellular experiments, excess reagents are typically removed by washing the cells with fresh media or buffer.
Conclusion
The choice of a click chemistry reagent for modifying this compound is a critical decision that directly impacts experimental success. For robust in vitro conjugations where speed is essential and downstream purification is feasible, CuAAC remains a powerful tool. For applications demanding high biocompatibility, such as live-cell imaging or in vivo studies, the copper-free SPAAC reaction is the superior choice, despite its moderately slower kinetics and bulkier reagents. By carefully considering the experimental constraints and performance characteristics outlined in this guide, researchers can select the optimal method to advance their scientific objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 5. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 13. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Scrutinizing Specificity: A Comparative Analysis of 3'-Azido-3'-deoxy-5-methylcytidine in RNA Polymerase II Transcription
For researchers, scientists, and drug development professionals, the precise targeting of cellular machinery is paramount. This guide provides a critical evaluation of 3'-Azido-3'-deoxy-5-methylcytidine (Az-dC) and its purported specificity for RNA polymerase II (Pol II) transcripts. Through a comprehensive comparison with established Pol II inhibitors and alternative labeling methods, supported by experimental data and detailed protocols, we aim to clarify the utility of Az-dC in transcriptional studies.
A foundational study on a series of 3'-azido-3'-deoxyribonucleotide-5'-triphosphates revealed that the 5-methylcytidine analog efficiently inhibits RNA synthesis. However, this inhibition was observed for both influenza A viral RNA polymerase and cellular RNA polymerase II from murine liver, indicating a lack of specificity between the viral and cellular enzymes.[1] This finding challenges the notion of Az-dC as a selective tool for studying Pol II transcription.
Comparative Analysis of Transcriptional Inhibitors
To contextualize the activity of Az-dC, a comparison with well-characterized inhibitors of RNA polymerase II is essential. The following table summarizes the key characteristics of Az-dC alongside established specific and non-specific inhibitors.
| Compound | Target Polymerase(s) | Mechanism of Action | Specificity for Pol II |
| This compound-5'-triphosphate | Influenza A viral RNA polymerase, RNA polymerase II[1] | Competitive inhibition | Non-specific [1] |
| α-Amanitin | RNA polymerase II (high sensitivity), RNA polymerase III (lower sensitivity) | Binds to the largest subunit of Pol II (RPB1) and inhibits translocation during elongation. | High |
| Triptolide | RNA polymerase II | Binds to the XPB subunit of the general transcription factor TFIIH, inducing proteasomal degradation of the RPB1 subunit of Pol II. | High |
| Flavopiridol | CDK9 (P-TEFb) | Inhibits the kinase activity of CDK9, preventing the phosphorylation of the Pol II C-terminal domain (CTD) and blocking transcriptional elongation. | High (targets a key Pol II regulator) |
| 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) | CDK9 (P-TEFb) | Similar to Flavopiridol, inhibits CDK9, leading to a block in transcriptional elongation. | High (targets a key Pol II regulator) |
| Actinomycin D | RNA polymerases I, II, and III | Intercalates into DNA, preventing the elongation of RNA chains by all RNA polymerases. | Non-specific |
Experimental Validation of Specificity: A Methodological Overview
To empirically determine the specificity of a given compound for RNA polymerase II, a series of well-controlled experiments are necessary. Below are detailed protocols for key assays.
In Vitro Transcription Assay
This assay directly measures the effect of a compound on the activity of purified RNA polymerases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound for different RNA polymerases.
Materials:
-
Purified RNA Polymerase I, II, and III
-
DNA template with specific promoters for each polymerase (e.g., rDNA promoter for Pol I, a protein-coding gene promoter with a TATA box for Pol II, and a 5S rRNA gene promoter for Pol III)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP)
-
Transcription buffer (containing MgCl₂, KCl, DTT, etc.)
-
Test compound (e.g., this compound-5'-triphosphate) at various concentrations
-
Control inhibitors (e.g., α-amanitin for Pol II)
-
Scintillation counter
Protocol:
-
Assemble transcription reactions in separate tubes for each polymerase. Each reaction should contain the appropriate DNA template, transcription buffer, and rNTPs (including the radiolabeled one).
-
Add the test compound at a range of final concentrations to a set of tubes for each polymerase. Include a no-compound control and a positive control inhibitor.
-
Initiate the transcription reaction by adding the purified RNA polymerase to each tube.
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reactions by adding a stop solution (e.g., containing EDTA and proteinase K).
-
Precipitate the newly synthesized RNA using trichloroacetic acid (TCA).
-
Collect the precipitated RNA on a filter membrane and wash to remove unincorporated radiolabeled rNTPs.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value for each polymerase.
Cell-Based Nascent RNA Labeling and Analysis
This method assesses the impact of an inhibitor on ongoing transcription within living cells.
Objective: To evaluate the effect of a compound on the synthesis of different classes of RNA in vivo.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Control inhibitors (e.g., α-amanitin, Actinomycin D)
-
4-thiouridine (4sU) or 5-ethynyluridine (5-EU) for metabolic labeling of nascent RNA
-
RNA extraction kit
-
Biotin-HPDP or biotin-azide for conjugation to labeled RNA
-
Streptavidin-coated magnetic beads
-
Quantitative reverse transcription PCR (qRT-PCR) primers for specific Pol I, Pol II, and Pol III transcripts (e.g., 18S rRNA for Pol I, a housekeeping mRNA like GAPDH for Pol II, and 5S rRNA for Pol III)
Protocol:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with the test compound or control inhibitors at various concentrations for a specific duration.
-
Add 4sU or 5-EU to the culture medium to label newly synthesized RNA for a short period (e.g., 15-60 minutes).
-
Harvest the cells and extract total RNA.
-
Biotinylate the 4sU- or 5-EU-labeled nascent RNA.
-
Isolate the biotinylated nascent RNA using streptavidin-coated magnetic beads.
-
Perform qRT-PCR on the isolated nascent RNA to quantify the levels of specific transcripts from each RNA polymerase.
-
Compare the transcript levels in treated cells to those in untreated control cells to determine the inhibitory effect of the compound on each polymerase.
Visualizing the Logic of Transcriptional Inhibition
To better understand the points of intervention for these compounds, the following diagrams illustrate the transcriptional process and the mechanisms of action of key inhibitors.
Caption: RNA Polymerase II Transcription Workflow and Points of Inhibition.
Caption: Specificity Comparison of Transcriptional Inhibitors.
Conclusion and Recommendations
The available evidence does not support the use of this compound as a specific tool for studying RNA polymerase II transcription. Experimental data indicates that its triphosphate form inhibits both viral and cellular RNA polymerase II without significant discrimination. For researchers requiring high specificity in the study of Pol II-mediated transcription, established inhibitors such as α-amanitin and triptolide, or compounds targeting Pol II-specific regulatory kinases like flavopiridol and DRB, are strongly recommended. When the goal is to label nascent transcripts for subsequent analysis, methods like 4sU or 5-EU labeling followed by enrichment provide a more general and validated approach for capturing the landscape of newly synthesized RNA. Careful selection of chemical tools based on empirical evidence of specificity is crucial for the generation of reliable and interpretable data in the complex field of transcriptional regulation.
References
A Tale of Two Analogs: 4-Thiouridine vs. 3'-Azido-3'-deoxy-5-methylcytidine in Cellular Research
In the dynamic fields of molecular biology and drug development, the use of modified nucleosides is a cornerstone for unraveling complex cellular processes. Among these powerful tools, 4-thiouridine (4sU) has become a workhorse for studying RNA dynamics, while 3'-Azido-3'-deoxy-5-methylcytidine is primarily recognized for its utility in bioorthogonal chemistry and as a viral inhibitor. This guide provides a comprehensive side-by-side comparison of these two analogs, offering researchers, scientists, and drug development professionals a clear perspective on their respective applications, performance, and underlying methodologies.
At a Glance: Key Differences and Primary Applications
While both are modified nucleosides, their core functionalities and research applications diverge significantly. 4sU is predominantly used for the metabolic labeling of newly transcribed RNA, enabling the study of RNA synthesis, turnover, and RNA-protein interactions. In contrast, this compound serves as a tool for introducing an azide group for "click chemistry" reactions and has been investigated for its antiviral properties.
| Feature | 4-Thiouridine (4sU) | This compound |
| Primary Application | Metabolic labeling of nascent RNA | Click chemistry, Antiviral research |
| Incorporation into | RNA | DNA (as a chain terminator) |
| Key Functional Group | Thiol group | Azide group |
| Downstream Chemistry | Thiol-specific biotinylation, Photo-crosslinking | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Primary Research Area | Transcriptome dynamics, RNA biology | Bioorthogonal labeling, Virology |
Deep Dive into 4-Thiouridine (4sU): Illuminating RNA Dynamics
4-thiouridine is a uridine analog where the oxygen at position 4 is replaced by a sulfur atom. This subtle change allows for its efficient incorporation into newly synthesized RNA by cellular machinery without significantly perturbing cellular processes at appropriate concentrations.[1][2]
Mechanism of Action and Experimental Workflow
Once introduced to cell culture, 4sU is taken up by cells, converted to 4sU-triphosphate (4sUTP), and used by RNA polymerases as a substrate in place of uridine triphosphate (UTP).[3][4] The incorporated 4sU in nascent RNA possesses a reactive thiol group, which is the key to its utility. This thiol group can be specifically targeted for biotinylation, allowing for the affinity purification of newly transcribed RNA using streptavidin-coated beads. This process, often coupled with high-throughput sequencing (4sU-Seq), enables the global analysis of RNA synthesis and decay rates.[5][6][7]
Performance and Considerations
Advantages:
-
High Incorporation Efficiency: 4sU is readily incorporated into nascent RNA in a variety of cell types.[8]
-
Versatility: Enables the study of transcription rates, RNA stability, and RNA processing.[5][6][7]
-
Established Protocols: Well-documented protocols for 4sU labeling and subsequent analysis are widely available.[9][10]
Limitations and Off-Target Effects:
-
Cytotoxicity at High Concentrations: At elevated concentrations (>50µM) and with prolonged exposure, 4sU can inhibit rRNA synthesis and processing, leading to nucleolar stress.[1][10][11]
-
Splicing Alterations: High levels of 4sU incorporation have been shown to interfere with pre-mRNA splicing, particularly for introns with weak splice sites.[1][11]
-
Phototoxicity: 4sU is photoactivatable and can form crosslinks with proteins upon exposure to 365 nm light, a property exploited in techniques like PAR-CLIP but a potential concern for other applications.[9]
Unveiling the Utility of this compound
This compound is a deoxycytidine analog characterized by an azide group at the 3' position of the deoxyribose sugar. This modification is central to its primary applications.
Mechanism of Action and Experimental Workflow
The defining feature of this molecule is its 3'-azido group, which acts as a potent chain terminator for DNA synthesis. This property underlies its activity as an inhibitor of retroviral reverse transcriptases, such as that of HIV-1.[3]
Beyond its antiviral potential, the azide group serves as a chemical handle for bioorthogonal "click chemistry" reactions.[3] Specifically, it can undergo a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing a terminal alkyne or a strained alkyne (like DBCO or BCN), respectively.[3] This allows for the covalent attachment of various reporter molecules, such as fluorophores or biotin, to the nucleoside.
It is important to note that while other azido-nucleosides have been explored for metabolic labeling of RNA, there is a lack of evidence for the efficient incorporation of this compound into cellular RNA.[5] One study indicated that 5-methylazidouridine was not incorporated into cellular RNA.[5] Therefore, its primary use in a cellular context is not for metabolic labeling of nascent transcripts in the same manner as 4sU.
Performance and Considerations
Advantages:
-
Bioorthogonal Reactivity: The azide group allows for highly specific and efficient covalent modification via click chemistry, which can be performed in complex biological mixtures.[3]
-
Potent Antiviral Activity: The 3'-azido modification effectively terminates DNA chain elongation by reverse transcriptases.[3]
Limitations:
-
Limited Use in RNA Metabolic Labeling: Current evidence does not support its use for efficient metabolic labeling of cellular RNA.
-
Cytotoxicity: As a DNA chain terminator, it can exhibit cytotoxicity, particularly in rapidly dividing cells. The CC50 in MCF-7 cells is reported to be 43.5 μM.[3]
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 4-Thiouridine (4sU)
This protocol is a generalized procedure for labeling nascent RNA in cultured mammalian cells.
Materials:
-
4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO or water)
-
Cell culture medium
-
Cultured mammalian cells
-
TRIzol reagent or other RNA extraction kit
-
EZ-Link HPDP-Biotin
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
4sU Labeling:
-
Pre-warm cell culture medium to 37°C.
-
Add 4sU to the pre-warmed medium to a final concentration of 100-500 µM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal. A common starting point is 200 µM for 1 hour.
-
Remove the old medium from the cells and replace it with the 4sU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 15 minutes to 24 hours) at 37°C and 5% CO2.
-
-
RNA Isolation:
-
After labeling, aspirate the medium and lyse the cells directly on the plate using TRIzol reagent according to the manufacturer's instructions.
-
Isolate total RNA.
-
-
Biotinylation of 4sU-labeled RNA:
-
Resuspend the isolated total RNA in RNase-free water.
-
Add EZ-Link HPDP-Biotin to a final concentration of 1 mg/mL.
-
Incubate the reaction for 1.5 hours at room temperature with rotation.
-
Remove excess biotin using chloroform/isoamyl alcohol extraction and isopropanol precipitation.
-
-
Purification of Biotinylated RNA:
-
Resuspend the biotinylated RNA in a suitable binding buffer.
-
Add streptavidin-coated magnetic beads and incubate for 30 minutes at room temperature with rotation to capture the biotinylated RNA.
-
Wash the beads several times with a high-salt wash buffer to remove non-biotinylated RNA.
-
Elute the captured RNA from the beads using a fresh solution of dithiothreitol (DTT) or by other appropriate methods.
-
-
Downstream Analysis: The purified nascent RNA is now ready for downstream applications such as qRT-PCR or library preparation for RNA sequencing.
Protocol 2: Click Chemistry Labeling using an Azide-Modified Nucleoside (Conceptual)
This protocol outlines the general steps for labeling a molecule containing an azide group, such as this compound, with an alkyne-functionalized reporter molecule via CuAAC.
Materials:
-
Azide-containing molecule (e.g., this compound incorporated into a DNA oligonucleotide)
-
Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
Appropriate reaction buffer (e.g., PBS or Tris buffer)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing molecule and the alkyne-functionalized reporter in the reaction buffer.
-
-
Catalyst Preparation:
-
Prepare fresh solutions of CuSO4 and sodium ascorbate.
-
-
Click Reaction:
-
Add the copper ligand (e.g., TBTA) to the reaction mixture.
-
Add CuSO4 to the reaction.
-
Initiate the reaction by adding sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent reporter.
-
-
Purification:
-
Purify the labeled product from the reaction mixture using an appropriate method, such as ethanol precipitation for nucleic acids or size-exclusion chromatography.
-
-
Analysis:
-
Confirm the successful labeling of the target molecule by methods such as gel electrophoresis with fluorescence imaging or mass spectrometry.
-
Conclusion: Choosing the Right Tool for the Job
The choice between 4-thiouridine and this compound is dictated entirely by the experimental objective. For researchers aiming to dissect the intricate dynamics of the transcriptome, 4sU remains an indispensable and powerful tool for metabolic labeling of nascent RNA. Its utility in pulse-chase experiments and for capturing newly synthesized transcripts is well-established. However, users must be mindful of its potential for cytotoxicity and off-target effects at higher concentrations.
Conversely, this compound is the compound of choice when the goal is to introduce a bioorthogonal azide handle for subsequent click chemistry modifications or to exploit its DNA chain-terminating properties for antiviral studies. Its application is not in the realm of metabolic RNA labeling but rather in specific, targeted chemical biology and virology experiments. Understanding these fundamental differences is crucial for designing robust experiments and accurately interpreting their outcomes.
References
- 1. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. Design, Off-Target Toxicity, and Intracellular Processing of Nucleotide-Modified Messenger RNAs for Human Therapies [repository.cam.ac.uk]
- 9. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 10. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA 5-Methylcytosine Modification: Regulatory Molecules, Biological Functions, and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3'-Azido-3'-deoxy-5-methylcytidine (Az-dC) in Antiviral and Bioconjugation Applications
For researchers, scientists, and drug development professionals exploring the utility of 3'-Azido-3'-deoxy-5-methylcytidine (Az-dC), this guide provides an objective comparison of its performance with alternative nucleoside analogs and outlines detailed experimental protocols. Az-dC is a potent nucleoside analog recognized for its inhibitory activity against viral reverse transcriptases and its utility as a reagent in click chemistry.
Data Presentation: Quantitative Comparison of Az-dC and Alternatives
The following tables summarize the antiviral activity and cytotoxicity of Az-dC in comparison to other widely used nucleoside reverse transcriptase inhibitors (NRTIs). This data facilitates a direct comparison of their potency and therapeutic window.
Table 1: Anti-HIV-1 Activity of Nucleoside Analogs
| Compound | EC50 (µM) | Cell Line |
| This compound (Az-dC) | 0.06[1] | Peripheral Blood Mononuclear (PBM) cells |
| Zidovudine (AZT) | 0.004 | MT4 Lymphocytes |
| Didanosine (ddI) | 4.31 | MOLT4 |
| Zalcitabine (ddC) | 0.6 | - |
| Stavudine (d4T) | - | - |
Table 2: Cytotoxicity of Nucleoside Analogs
| Compound | CC50 (µM) | Cell Line |
| This compound (Az-dC) | 43.5[1] | MCF-7 |
| Zidovudine (AZT) | >20 | MT4 Lymphocytes |
| Didanosine (ddI) | - | - |
| Zalcitabine (ddC) | - | - |
| Stavudine (d4T) | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are protocols for key applications of Az-dC.
Protocol 1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol is designed to assess the inhibitory effect of Az-dC on HIV-1 reverse transcriptase activity.
1. Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]dTTP (deoxythymidine triphosphate, radiolabeled)
-
Unlabeled dTTP
-
Assay buffer (e.g., Tris-HCl, pH 8.3, containing MgCl₂, KCl, and DTT)
-
This compound (Az-dC) and other test compounds
-
Positive control (e.g., Nevirapine)
-
Negative control (vehicle, e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
2. Procedure:
-
Preparation of Reagents: Prepare serial dilutions of Az-dC and other test compounds in the assay buffer. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and not exceed a level that affects enzyme activity.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, poly(rA)-oligo(dT) template-primer, and the test compound or control.
-
Enzyme Addition: Add the recombinant HIV-1 RT to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Nucleotide Addition: Add a mixture of [³H]dTTP and unlabeled dTTP to each well.
-
Second Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.
-
Termination of Reaction: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by filtering through glass fiber filters.
-
Washing: Wash the filters with TCA and ethanol to remove unincorporated nucleotides.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the negative control. Determine the EC50 value, the concentration at which the compound inhibits 50% of the RT activity.
Biological Replicates and Controls:
-
Biological Replicates: It is recommended to perform the assay with at least two biological replicates to ensure the reproducibility of the results.[2]
-
Technical Replicates: Within each biological replicate, each concentration of the test compound and controls should be tested in triplicate (technical replicates) to assess the variability of the assay.
-
Positive Control: A known HIV-1 RT inhibitor, such as Nevirapine, should be included to validate the assay's sensitivity.[2]
-
Negative Control: A vehicle control (e.g., DMSO) is essential to establish the baseline RT activity.
-
No Enzyme Control: Wells without the RT enzyme should be included to measure background radiation.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry
This protocol outlines the use of Az-dC as an azide-containing reagent for bioconjugation via click chemistry.
1. Materials:
-
Azide-containing molecule: this compound (Az-dC)
-
Alkyne-containing molecule (e.g., a fluorescent probe with a terminal alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reaction buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Solvent (e.g., DMSO) for dissolving reagents
2. Procedure:
-
Preparation of Stock Solutions:
-
Dissolve Az-dC in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Dissolve the alkyne-containing molecule in a compatible solvent.
-
Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and THPTA (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule dissolved in the reaction buffer.
-
Add the Az-dC stock solution. The molar ratio of azide to alkyne can be optimized, but a slight excess of the azide is often used.
-
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA solutions.
-
Initiation of Reaction:
-
Add the CuSO₄/THPTA mixture to the reaction tube.
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by techniques such as TLC, LC-MS, or fluorescence if a fluorogenic alkyne is used.
-
Purification: Purify the resulting triazole conjugate using an appropriate method, such as HPLC or column chromatography, to remove unreacted starting materials and the copper catalyst.
Biological Replicates and Controls:
-
Replicates: For quantitative analysis of conjugation efficiency, it is advisable to set up at least three replicate reactions.
-
Negative Controls:
-
A reaction mixture without the copper catalyst to demonstrate the necessity of the catalyst for the cycloaddition.
-
A reaction mixture without the reducing agent (sodium ascorbate) to show the requirement for Cu(I).
-
Reactions with each component (azide and alkyne) separately to ensure no side reactions are occurring.
-
-
Monitoring: The progress of the reaction should be monitored over time to determine the optimal reaction time.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows associated with this compound experiments.
Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by Az-dC.
Caption: Experimental Workflow for a CuAAC Click Chemistry Reaction.
References
Safety Operating Guide
Proper Disposal of 3'-Azido-3'-deoxy-5-methylcytidine: A Safety and Logistics Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3'-Azido-3'-deoxy-5-methylcytidine is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this nucleoside analog. Due to the presence of the azido group, this compound requires special precautions as azides can be toxic and potentially explosive under certain conditions.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound and its waste should be conducted within a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2]
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through collection and transfer to a licensed hazardous waste disposal facility.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.
-
-
Waste Collection - Solid Waste:
-
Place all solid waste contaminated with this compound into a designated, leak-proof plastic container.[3]
-
Avoid using metal containers or tools, such as metal spatulas, to handle the waste, as azides can react with heavy metals like copper and lead to form highly explosive metal azides.[1][4]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Waste Collection - Liquid Waste:
-
Collect all liquid waste containing this compound in a sealable, chemical-resistant (e.g., plastic) container.[3]
-
Crucially, do not dispose of this compound solutions down the drain. [1][4] This practice is highly discouraged as it can lead to the formation of explosive metal azides in the plumbing.[3][4][5]
-
The liquid waste container must be clearly labeled as "Hazardous Waste," with the chemical name and approximate concentration.
-
-
Storage of Waste:
-
Store the sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the storage location is designated for hazardous waste and is inaccessible to unauthorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Follow all institutional and local regulations for the documentation and handover of hazardous waste.
-
Deactivation of Azide Waste (Expert Personnel Only)
In some instances, dilute solutions of azide-containing compounds (typically 5% or less) can be chemically deactivated. This procedure should only be performed by trained personnel in a controlled laboratory setting. A common method involves the use of nitrous acid.[1] Due to the hazardous nature of this procedure, it is recommended that this is only undertaken after a thorough risk assessment and with the approval of your institution's safety officer. For the majority of laboratory settings, collection for professional disposal is the preferred method.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Disposal Method | Collection for licensed hazardous waste disposal. | Prevents formation of explosive metal azides in plumbing and ensures regulatory compliance.[1][4][6] |
| Waste Containers | Clearly labeled, sealed, non-metallic (plastic) containers.[3][5] | Avoids reaction with metals to form explosive compounds. |
| Drain Disposal | Strictly prohibited. | Risk of forming highly shock-sensitive and explosive metal azides in pipes.[1][4][5] |
| Spill Cleanup | Use dry cleanup procedures for solids to avoid generating dust. For liquid spills, absorb with an inert material and collect in a sealed container for disposal.[7] | Minimizes exposure and environmental contamination. |
| PPE | Safety glasses/goggles, lab coat, chemical-resistant gloves. | Protects personnel from exposure.[1] |
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
